Bestatin-amido-Me
Descripción
Propiedades
Fórmula molecular |
C17H27N3O3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23) |
Clave InChI |
WXXGFNCJBKSHFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Bestatin-amido-Me
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bestatin-amido-Me is a crucial component in the development of novel therapeutics based on targeted protein degradation. As a derivative of the natural aminopeptidase (B13392206) inhibitor Bestatin, it has been repurposed as a potent ligand for recruiting the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1). This recruitment is the cornerstone of its function within chimeric molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). By tethering this compound to a ligand for a protein of interest, researchers can induce the ubiquitination and subsequent proteasomal degradation of that specific target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound is to function as a cIAP1-recruiting moiety within a SNIPER molecule. SNIPERs are heterobifunctional molecules composed of three key parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (in this case, this compound), and a chemical linker that connects the two.
The process unfolds as follows:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein of interest and to cIAP1, bringing them into close proximity and forming a ternary complex.
-
Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. cIAP1, with its RING finger domain, possesses E3 ligase activity that is activated or enhanced upon binding of the this compound moiety.[1][2]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides.
-
Catalytic Cycle: The SNIPER molecule is not degraded in this process and is released to recruit another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple copies of the target protein.
Interestingly, the binding of Bestatin derivatives to cIAP1 can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[2]
Signaling Pathway Diagram
References
The Role of Bestatin-amido-Me in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bestatin-amido-Me and its pivotal role in the design and function of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action as a cIAP1 E3 ligase ligand, present quantitative data on its performance, and provide detailed experimental protocols for key assays.
Introduction to this compound in PROTAC Technology
This compound is a derivative of Bestatin, a natural dipeptide, that has been repurposed as a crucial component in a subclass of PROTACs known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). In the context of PROTACs, this compound functions as a ligand that recruits the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase. By incorporating this compound into a heterobifunctional PROTAC molecule, researchers can hijack the cIAP1 E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).
The core mechanism involves the this compound moiety binding to the BIR3 domain of cIAP1. This binding event is thought to induce a conformational change in cIAP1, activating its E3 ligase activity. When tethered to a ligand for a target protein, the this compound-based PROTAC brings cIAP1 into close proximity with the POI, facilitating the transfer of ubiquitin and marking the target for degradation. This approach has been successfully employed to target a range of proteins, including oncoproteins like BCR-ABL and cellular retinoic acid-binding proteins (CRABP-I and -II). Notably, this process can also lead to the auto-ubiquitination and degradation of cIAP1 itself.
Data Presentation: Quantitative Analysis of this compound PROTACs
The efficacy of PROTACs is typically quantified by parameters such as the half-maximal degradation concentration (DC50), the maximal degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cellular viability. Below are tables summarizing the available quantitative data for PROTACs utilizing this compound or its derivatives.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (µM) | Cell Line | Reference |
| SNIPER(ABL)-024 | BCR-ABL | Bestatin derivative | 5 | K562 | [1] |
| SNIPER(ABL)-058 | BCR-ABL | Bestatin derivative | 10 | K562 | [2] |
| SNIPER-2 | CRABP-II | Bestatin methyl ester | N/A | IMR-32 | [3] |
| SNIPER-4 | CRABP-II | This compound | N/A | HeLa | [4] |
Note: Quantitative DC50 values for SNIPER-2 and SNIPER-4 targeting CRABP-II are not consistently reported in the reviewed literature, which often describes degradation qualitatively. Further targeted quantitative studies would be beneficial.
| PROTAC Name | Cell Line | IC50 (µM) | Assay Type | Reference |
| SNIPER(ABL)-024 | K562 | >10 | Cell Viability | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the cIAP1 signaling pathway and a typical experimental workflow for evaluating this compound-based PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein and cIAP1 in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., K562 for BCR-ABL, IMR-32 for CRABP-II)
-
This compound PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target protein, cIAP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.01 to 10 µM) or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended starting dilutions: anti-target protein (1:1000), anti-cIAP1 (1:1000), anti-loading control (1:5000).
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the target protein and cIAP1 signals to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce cIAP1-mediated ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UbcH5a)
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
Recombinant target protein
-
This compound PROTAC
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), cIAP1 (e.g., 200 nM), target protein (e.g., 500 nM), and the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of a ladder of higher molecular weight bands indicates polyubiquitination.
Ternary Complex Formation Pull-Down Assay
Objective: To confirm the formation of the ternary complex (cIAP1:PROTAC:Target Protein).
Materials:
-
Recombinant His-tagged cIAP1
-
Recombinant GST-tagged target protein
-
This compound PROTAC
-
Lysis/binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 10% glycerol)
-
Ni-NTA agarose (B213101) beads
-
Wash buffer (lysis/binding buffer with 20 mM imidazole)
-
Elution buffer (lysis/binding buffer with 250 mM imidazole)
-
SDS-PAGE loading buffer
Protocol:
-
Protein Incubation: In a microcentrifuge tube, combine His-cIAP1, GST-target protein, and the PROTAC at desired concentrations in lysis/binding buffer. As a control, prepare a sample without the PROTAC. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Preparation: Wash Ni-NTA agarose beads with lysis/binding buffer three times.
-
Pull-down: Add the washed Ni-NTA beads to the protein mixture and incubate for another 1-2 hours at 4°C with rotation to capture His-cIAP1 and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluates by Western blot using antibodies against the GST-tag (to detect the target protein) and the His-tag (to confirm cIAP1 pull-down). The presence of the GST-tagged target protein in the eluate only in the presence of the PROTAC confirms the formation of the ternary complex.
Cell Viability (MTT) Assay
Objective: To assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Conclusion
This compound has proven to be a valuable E3 ligase ligand for the development of PROTACs, particularly those targeting cIAP1. The SNIPERs utilizing this moiety have demonstrated efficacy in degrading oncoproteins and other disease-relevant targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, evaluate, and optimize novel this compound-based PROTACs for therapeutic applications. Further research to obtain more comprehensive quantitative data across a wider range of targets will undoubtedly accelerate the translation of these promising molecules into the clinic.
References
Introduction: Targeting Inhibitor of Apoptosis (IAP) Proteins
An In-depth Technical Guide to Bestatin-amido-Me as an IAP Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the evasion of programmed cell death, or apoptosis, is a hallmark of malignancy.[1] Inhibitor of Apoptosis (IAP) proteins are key regulators in this process, often found overexpressed in tumor cells, contributing to therapeutic resistance.[1] IAPs function by binding to and inhibiting caspases, the primary executioners of apoptosis.[2] The discovery of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC), which binds to IAP proteins and alleviates their inhibition of caspases, has paved the way for the development of small-molecule "SMAC mimetics."[3] These agents are designed to mimic the action of SMAC, promoting apoptosis in cancer cells.
More recently, a novel therapeutic modality known as targeted protein degradation has emerged, utilizing chimeric molecules to hijack the cell's own ubiquitin-proteasome system (UPS).[4] Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of such molecules that recruit IAP E3 ubiquitin ligases to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[5][6]
This guide focuses on This compound , a derivative of the natural product Bestatin (B1682670), which serves as a crucial IAP-binding moiety in the design of SNIPERs.[7][] By incorporating this compound, these chimeric molecules can effectively recruit cellular Inhibitor of Apoptosis Protein 1 (cIAP1) to induce the degradation of oncogenic proteins.[1][9]
Core Mechanisms of Action
IAP-Mediated Inhibition of Apoptosis
IAP proteins, particularly X-linked IAP (XIAP), cIAP1, and cIAP2, are critical nodes in the apoptosis signaling cascade. They act as a brake on both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by directly binding and inhibiting key caspases, such as Caspase-3, -7, and -9. This prevents the execution of the apoptotic program.
Mechanism of SNIPERs Utilizing this compound
Bestatin and its derivatives function by binding to the BIR3 domain of cIAP1.[10] This binding event is believed to activate the E3 ubiquitin ligase activity inherent in cIAP1's C-terminal RING domain.[1] A SNIPER molecule leverages this activity by acting as a bifunctional linker: one end is this compound, which binds to cIAP1, and the other end is a ligand designed to bind to a specific POI.
This trimolecular complex formation (cIAP1 :: SNIPER :: POI) brings the activated E3 ligase into close proximity with the POI.[11] cIAP1 then catalyzes the transfer of ubiquitin molecules to the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein.[] This event is catalytic, as the SNIPER molecule can then recruit another POI and IAP for subsequent degradation cycles. A notable consequence is the simultaneous auto-ubiquitination and degradation of cIAP1 itself, which can further sensitize cells to apoptosis.[5][12]
Quantitative Data: Efficacy of Bestatin-Based SNIPERs
The efficacy of a SNIPER is primarily measured by its ability to induce the degradation of its target protein. This is often quantified by the DC₅₀ value—the concentration of the compound required to degrade 50% of the target protein in a given time. The following table summarizes data for SNIPERs targeting the oncogenic BCR-ABL protein, comparing constructs made with Bestatin to those made with other IAP ligands.
| Compound Name | Target Ligand | IAP Ligand | DC₅₀ (BCR-ABL) | Reference |
| SNIPER(ABL)-013 | GNF5 (Allosteric) | Bestatin | 20 µM | [13] |
| SNIPER(ABL)-044 | HG-7-85-01 (ATP-comp.) | Bestatin | 10 µM | [6] |
| SNIPER(ABL)-024 | GNF5 (Allosteric) | LCL161 derivative | 5 µM | [14] |
| SNIPER(ABL)-039 | Dasatinib (ATP-comp.) | LCL161 derivative | 10 nM | [14][15] |
This data highlights that while Bestatin can be successfully used to recruit IAP E3 ligases for targeted protein degradation, other IAP ligands like the LCL161 derivative have led to the development of significantly more potent degraders in this specific context.
Experimental Protocols
IAP Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to confirm the direct interaction of a ligand (like this compound) with an IAP BIR domain. The principle relies on the displacement of a fluorescently labeled SMAC-derived peptide (tracer) from the IAP protein by the test compound, which results in a decrease in fluorescence polarization.
Methodology:
-
Reagent Preparation :
-
Prepare a 2X stock solution of the purified IAP BIR domain protein (e.g., 20 nM cIAP1-BIR3) in assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Prepare a 2X stock solution of a fluorescent SMAC peptide tracer (e.g., 2 nM FITC-AVPI).
-
Prepare a 4X serial dilution series of the test compound (this compound) in assay buffer containing a constant percentage of DMSO.
-
-
Assay Plate Setup (384-well, 20 µL total volume) :
-
Blank Wells : 20 µL of assay buffer.
-
Low Polarization Control (Tracer only) : 10 µL of 2X tracer + 10 µL of assay buffer.
-
High Polarization Control (Tracer + Protein) : 10 µL of 2X tracer + 10 µL of 2X IAP protein.
-
Test Wells : 5 µL of 4X test compound dilution + 10 µL of 2X tracer + 5 µL of 4X IAP protein.
-
-
Incubation : Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition : Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction of a target protein within cells after treatment with a SNIPER.
Methodology:
-
Cell Treatment : Seed cancer cells expressing the POI (e.g., K562 cells for BCR-ABL) in 6-well plates. Allow them to adhere or stabilize overnight. Treat the cells with increasing concentrations of the Bestatin-based SNIPER or vehicle control (DMSO) for the desired time (e.g., 6 hours).
-
Cell Lysate Preparation :
-
Harvest the cells by scraping (for adherent cells) or centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blot :
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC₅₀.[12]
Cell Viability Assay
This protocol assesses the effect of the SNIPER on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the SNIPER compound. Include wells with vehicle control (DMSO) and wells with no cells (background).
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay :
-
Use a luminescence-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis : Subtract the background luminescence, normalize the data to the vehicle control wells (defined as 100% viability), and plot the results against the log of the compound concentration. Use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound serves as a validated and synthetically tractable ligand for recruiting the E3 ligase cIAP1. Its incorporation into SNIPER molecules has successfully enabled the targeted degradation of oncogenic proteins like BCR-ABL. While current data suggests that other IAP ligands may yield more potent degraders for certain targets, the Bestatin scaffold remains a valuable tool in the expanding arsenal (B13267) of targeted protein degradation. Future research may focus on optimizing the linker and target ligand components of Bestatin-based SNIPERs to enhance ternary complex formation and improve degradation efficiency, further solidifying its role in the development of novel cancer therapeutics.
References
- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 9. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Synthesis of Bestatin-amido-Me for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Bestatin-amido-Me, a critical component in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document details the synthetic protocols, underlying biochemical pathways, and quantitative data relevant to its application in research and drug development.
Introduction: this compound in Targeted Protein Degradation
This compound, more commonly referred to in scientific literature as Methyl Bestatin (B1682670) (MeBS) or Bestatin methyl ester, is a derivative of the natural dipeptide Bestatin.[1][2][3] While Bestatin itself is a known inhibitor of various aminopeptidases, its methylated form has gained significant attention as a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3] This property makes Methyl Bestatin a crucial component in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs).[1][2][4]
SNIPERs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] In this context, Methyl Bestatin serves as the cIAP1-recruiting moiety, which, when linked to a ligand for a target protein, can induce the degradation of that protein.[2][6]
Synthesis of Methyl Bestatin (this compound)
The synthesis of Methyl Bestatin is a critical step in the development of Bestatin-based SNIPERs. The process involves the esterification of the carboxylic acid group of Bestatin. While various synthetic routes to Bestatin itself have been described, this guide focuses on the final methylation step.[7][8][9]
Experimental Protocol: Methyl Esterification of Bestatin
This protocol is based on established methods for the esterification of amino acids and peptides.
Materials:
-
Bestatin
-
Methanol (B129727) (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Dichloromethane (B109758) (DCM), anhydrous (optional, as a co-solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Bestatin (1 equivalent) in anhydrous methanol. The concentration may vary, but a starting point of 0.1 M is common.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution. Alternatively, bubble dry HCl gas through the solution. This in situ generation of HCl catalyzes the esterification.
-
Reaction: After the addition of the acid source, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the rate. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl Bestatin.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Methyl Bestatin.
-
Characterization: Confirm the identity and purity of the synthesized Methyl Bestatin using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Methyl Bestatin and its application in SNIPERs.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Methyl Bestatin | Typically >80% | General esterification protocols |
| Characterization | ||
| Molecular Formula | C₁₇H₂₆N₂O₄ | [10] |
| Molecular Weight | 322.4 g/mol | [10] |
| Biological Activity of MeBS-based SNIPERs | ||
| SNIPER(ABL)-013 DC₅₀ | 20 µM | [11] |
| SNIPER(ABL)-044 DC₅₀ | 10 µM | [11] |
| SNIPER(ER)-87 IC₅₀ | 0.097 µM | [11] |
Mechanism of Action: cIAP1-Mediated Protein Degradation
Methyl Bestatin, as part of a SNIPER molecule, initiates a cascade of events leading to the degradation of a target protein. The process is a key example of induced proximity, a powerful strategy in modern drug discovery.
Signaling Pathway
The binding of the Methyl Bestatin moiety of a SNIPER to the BIR3 domain of cIAP1 induces a conformational change in the E3 ligase.[12] This allosteric activation promotes the recruitment of an E2 ubiquitin-conjugating enzyme, leading to the ubiquitination of the target protein brought into proximity by the other end of the SNIPER molecule. This polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome.[5] Interestingly, this process can also trigger the auto-ubiquitination and subsequent degradation of cIAP1 itself.[12]
Experimental Workflow for Evaluating SNIPER Activity
The following workflow outlines the key steps to assess the efficacy of a newly synthesized Methyl Bestatin-based SNIPER.
Conclusion
The synthesis of Methyl Bestatin (this compound) is a fundamental step for researchers engaged in the development of cIAP1-recruiting SNIPERs. This guide provides the necessary technical details for its synthesis and a conceptual framework for its mechanism of action and biological evaluation. The strategic use of Methyl Bestatin in targeted protein degradation holds immense promise for the development of novel therapeutics against a wide range of diseases.
References
- 1. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bestatin Methyl Ester | C17H26N2O4 | CID 9927170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
The Renaissance of a Potent Protease Inhibitor: An In-depth Technical Guide to the Discovery and Development of Bestatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestatin (B1682670), a dipeptide isolated from Streptomyces olivoreticuli, has long been recognized for its potent inhibitory activity against a range of aminopeptidases, most notably aminopeptidase (B13392206) N (APN/CD13) and leucine (B10760876) aminopeptidase.[1][2] Its multifaceted pharmacological profile, encompassing anti-cancer, immunomodulatory, and anti-angiogenic properties, has sustained scientific interest for decades.[3][4] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has spurred the development of a diverse array of Bestatin derivatives. This technical guide provides a comprehensive overview of the discovery and development of these derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.
Data Presentation: Inhibitory Activity of Bestatin and Its Derivatives
The inhibitory potency of Bestatin and its derivatives against various aminopeptidases is a critical determinant of their therapeutic potential. The following tables summarize key quantitative data from the literature, providing a comparative analysis of their activity.
| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Reference |
| Bestatin | Leucine Aminopeptidase | 20 nM | - | [1] |
| Bestatin | Aminopeptidase B | 60 nM | - | [1] |
| Bestatin | Cytosol Aminopeptidase | 0.5 nM | - | [5] |
| Bestatin | Aminopeptidase N (APN/CD13) | 5 nM | - | [5] |
| Bestatin | Zinc Aminopeptidase | 0.28 µM | - | [5] |
| Bestatin | Microsomal Aminopeptidase | - | 1.4 x 10⁻⁶ M | [6] |
| Bestatin | Aeromonas Aminopeptidase | - | 1.8 x 10⁻⁸ M | [6] |
| Amastatin (B1665947) | Aminopeptidase M | - | 1.9 x 10⁻⁸ M | [7] |
| Bestatinyl-L-Arg | Enkephalin-degrading Aminopeptidase | - | 0.21 x 10⁻⁸ M | [8] |
| KBE009 (Bestatin Derivative) | Trypanosoma cruzi Leucyl-aminopeptidase | 66.0 ± 13.5 µM | - | [9] |
| Phebestin | P. falciparum 3D7 | 157.90 ± 6.26 nM | - | [10] |
| Phebestin | P. falciparum K1 | 268.17 ± 67.59 nM | - | [10] |
| LYP3 | ES-2 tumor cells | 3.66 µM | - | [11] |
| LYP3 | HL-60 tumor cells | 3.02 µM | - | [11] |
Structure-Activity Relationship (SAR) and QSAR Studies
The development of Bestatin derivatives has been guided by extensive structure-activity relationship studies. Key findings indicate that modifications to both the α-hydroxy-β-amino acid moiety and the adjacent amino acid can significantly impact inhibitory potency and selectivity. For instance, the stereochemistry of the α-hydroxy-β-amino acid is crucial for activity.
Quantitative Structure-Activity Relationship (QSAR) studies have further refined the understanding of the structural requirements for potent aminopeptidase inhibition. A 4D-QSAR model for alanine (B10760859) hydroxamic acid derivatives as APN inhibitors has been developed, demonstrating high predictive accuracy (R² = 0.9352).[12] Such models are invaluable for the rational design of novel Bestatin derivatives with optimized biological activity.
Experimental Protocols
Synthesis of Bestatin Derivatives via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general methodology for the synthesis of a library of Bestatin derivatives with variations at the P1' position, adapted from established procedures.[13]
Materials:
-
Wang resin
-
Fmoc-protected amino acids (e.g., Norleucine, Lysine(Z), p-benzyloxy phenyl alanyl, 2-naphthyl alanyl, biphenyl (B1667301) alanyl)
-
α-hydroxy-β-amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMAP (4-Dimethylaminopyridine)
-
20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage solution: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Loading: Couple the first Fmoc-protected amino acid to the Wang resin using HATU, DIEA, and a catalytic amount of DMAP in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and methanol, and then dry under vacuum.
-
Coupling of α-hydroxy-β-amino acid: Couple the α-hydroxy-β-amino acid to the deprotected amino acid on the resin using HATU and DIEA in DMF for 1 hour.
-
Cleavage: Cleave the synthesized peptide from the resin by treating with the cleavage solution (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Purification: Collect the cleavage mixture, precipitate the peptide with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Aminopeptidase N (APN/CD13) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of Bestatin derivatives against APN.
Materials:
-
Purified recombinant human APN/CD13
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Bestatin derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified APN enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the Bestatin derivatives in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme to each well of the 96-well plate.
-
Add 25 µL of the serially diluted Bestatin derivatives or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Leu-AMC substrate.
-
-
Measurement: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of Bestatin derivatives on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., human leukemia HL-60 cells)
-
Complete cell culture medium
-
Bestatin derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Bestatin derivatives for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol details an in vitro assay to assess the anti-angiogenic potential of Bestatin derivatives by measuring their effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix
-
Bestatin derivatives
-
96-well cell culture plate
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the Bestatin derivatives.
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well. Incubate at 37°C for 4-18 hours.
-
Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways and Mechanisms of Action
The biological effects of Bestatin and its derivatives are primarily mediated through the inhibition of cell surface aminopeptidases, particularly APN/CD13. Inhibition of APN can trigger a cascade of downstream signaling events that impact cell behavior.[14]
// Nodes Bestatin [label="Bestatin Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; APN [label="APN/CD13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="Integrin Recycling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTPase [label="Small GTPase Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="Cell-ECM Interaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(Erk1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Decreased Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Inhibition of Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Reduced Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Bestatin -> APN [label="Inhibits", color="#EA4335"]; APN -> Integrin [label="Modulates", color="#4285F4"]; APN -> GTPase [label="Regulates", color="#4285F4"]; APN -> ECM [label="Affects", color="#4285F4"]; APN -> PI3K_Akt [label="Impacts", color="#34A853"]; APN -> MAPK [label="Impacts", color="#34A853"]; APN -> Wnt [label="Impacts", color="#34A853"]; PI3K_Akt -> Proliferation; MAPK -> Proliferation; Wnt -> Proliferation; Integrin -> Migration; GTPase -> Migration; ECM -> Migration; PI3K_Akt -> Angiogenesis; MAPK -> Angiogenesis; }
Caption: APN/CD13 signaling pathways affected by Bestatin derivatives.
APN/CD13 has been shown to be involved in several key cellular processes. Its inhibition by Bestatin derivatives can lead to:
-
Modulation of Integrin Recycling: Affecting cell adhesion and migration.[14]
-
Regulation of Small GTPase Activities: Influencing cytoskeletal dynamics and cell motility.[14]
-
Altered Cell-Extracellular Matrix (ECM) Interactions: Impacting cell invasion and metastasis.[14]
-
Impact on Downstream Signaling Cascades: Including the PI3K/Akt, MAPK (Erk1/2), and Wnt signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][14]
The following diagram illustrates a typical experimental workflow for the screening and evaluation of novel Bestatin derivatives.
// Nodes Synthesis [label="Synthesis of\nBestatin Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(HPLC, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="Enzyme Inhibition Assay\n(e.g., APN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell-Based Assays:\nProliferation (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis_Assay [label="In Vitro Angiogenesis\n(Tube Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies\n(Animal Models)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Enzyme_Assay; Enzyme_Assay -> Cell_Proliferation; Cell_Proliferation -> Angiogenesis_Assay; Angiogenesis_Assay -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative Design"]; Lead_Opt -> In_Vivo; }
Caption: Workflow for the development of Bestatin derivatives.
Conclusion
The development of Bestatin derivatives represents a vibrant and promising field in medicinal chemistry. By leveraging a deep understanding of structure-activity relationships and the intricate signaling pathways modulated by these compounds, researchers are poised to design novel inhibitors with superior therapeutic profiles. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the next generation of aminopeptidase inhibitors for the treatment of cancer and other diseases.
References
- 1. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 2. aminoallyl-utp.com [aminoallyl-utp.com]
- 3. pnas.org [pnas.org]
- 4. Bestatin, A Pluripotent Immunomodulatory Small Molecule, Drives Robust and Long-Lasting Immune Responses as an Adjuvant in Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aminoallyl-utp.com [aminoallyl-utp.com]
- 6. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Bestatin-amido-Me: An In-depth Technical Guide to its Binding Affinity with Inhibitor of Apoptosis Proteins (IAPs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of Bestatin-amido-Me, a derivative of the natural dipeptide bestatin (B1682670), with the Inhibitor of Apoptosis Proteins (IAPs). This compound has emerged as a valuable chemical tool, primarily utilized as an IAP-recruiting ligand in the development of proteolysis-targeting chimeras (PROTACs), specifically within a subclass known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). While direct quantitative binding affinities for this compound are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on its mechanism of action, the binding of structurally related bestatin analogs to IAPs, and the experimental methodologies employed to characterize these interactions. The focus is on providing a detailed understanding for researchers engaged in the design and application of IAP-based protein degraders.
Introduction to this compound and IAPs
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a crucial role in regulating apoptosis, or programmed cell death. Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are essential for their anti-apoptotic function and their interaction with other proteins. Overexpression of IAPs is a common feature in many cancers, contributing to tumor survival and resistance to therapy. Consequently, IAPs have become attractive targets for cancer drug development.
Bestatin, a natural dipeptide, and its derivatives are known to interact with IAPs. This compound is a synthetic derivative designed for use as an IAP ligand in chimeric molecules. In the context of SNIPERs, this compound serves as the "warhead" that recruits an E3 ubiquitin ligase, typically cIAP1, to a specific protein of interest, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Binding Affinity of Bestatin Derivatives to IAPs
It has been reported that bestatin-based PROTACs exhibit very low potency, with FRET competition detected from 100 µM, suggesting a binding affinity in the high micromolar to millimolar range. This is in contrast to other classes of IAP ligands, such as Smac mimetics (e.g., LCL161 and MV1 derivatives), which demonstrate significantly higher binding affinities, often in the nanomolar range.
The primary interaction of bestatin derivatives is with the BIR3 domain of cIAP1. This binding event is thought to induce a conformational change in cIAP1, activating its intrinsic E3 ubiquitin ligase activity and leading to its auto-ubiquitination and subsequent degradation.
For comparative purposes, the table below presents binding affinity data for other well-characterized IAP antagonists. This provides a context for understanding the relative potency of different IAP-binding chemotypes.
Table 1: Binding Affinities of Selected IAP Antagonists
| Compound/Smac Mimetic | Target IAP | Binding Affinity (Ki/IC50) | Assay Method |
| GDC-0152 | XIAP-BIR3 | Ki: 28 nM | Cell-free assay |
| cIAP1-BIR3 | Ki: 17 nM | Cell-free assay | |
| cIAP2-BIR3 | Ki: 43 nM | Cell-free assay | |
| LCL161 | XIAP, cIAP1, cIAP2 | Potent binding | Cell-free assay |
| Birinapant | cIAP1 | Kd: <1 nM | Cell-free assay |
| XIAP | Less potent | Cell-free assay | |
| Xevinapant (AT-406) | XIAP-BIR3 | Ki: 66.4 nM | Not specified |
| cIAP1-BIR3 | Ki: 1.9 nM | Not specified | |
| cIAP2-BIR3 | Ki: 5.1 nM | Not specified | |
| Bestatin-based PROTACs | cIAP1 | FRET competition from 100 µM - 1 mM | HTRF Assay |
Note: This table is for comparative purposes and does not include data for this compound due to its unavailability in the cited literature.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound as an IAP ligand is the recruitment of cIAP1 to a target protein when incorporated into a SNIPER molecule. However, the interaction of bestatin derivatives with cIAP1 also has direct consequences on IAP function. The binding to the BIR3 domain of cIAP1 induces the E3 ligase activity of its C-terminal RING domain, leading to the auto-ubiquitination and proteasomal degradation of cIAP1 itself. This degradation of an anti-apoptotic protein can contribute to the overall pro-apoptotic effect of SNIPERs.
Below is a diagram illustrating the signaling pathway of IAP-mediated protein degradation induced by a this compound-containing SNIPER.
Experimental Protocols for Binding Affinity Determination
While a specific protocol for determining the binding affinity of this compound to IAPs is not detailed in the literature, fluorescence polarization (FP) assays are a standard method for this purpose. The following is a generalized protocol for a competitive FP binding assay.
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for an IAP BIR domain.
Principle: The assay measures the change in polarization of a fluorescently labeled ligand (tracer) upon binding to the IAP protein. Unlabeled test compounds compete with the tracer for binding, causing a decrease in polarization.
Materials:
-
Purified recombinant IAP BIR domain protein (e.g., cIAP1-BIR3)
-
Fluorescently labeled tracer peptide (e.g., a FAM-labeled Smac-derived peptide)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the IAP BIR domain protein and the fluorescent tracer in assay buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
Add a fixed volume of the test compound dilutions or vehicle control (for maximum and minimum polarization controls) to the wells of the 384-well plate.
-
Add a fixed volume of the fluorescent tracer solution to all wells.
-
To the wells for the test compound and maximum polarization control, add a fixed volume of the IAP BIR domain protein solution.
-
To the wells for the minimum polarization control (tracer only), add a fixed volume of assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve fit. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
-
The workflow for this experimental protocol is visualized in the following diagram.
Conclusion
This compound is a crucial tool in the development of IAP-recruiting protein degraders. While it is understood to possess a modest binding affinity for the BIR3 domain of cIAP1, precise quantitative data remains to be published. Its mechanism of action involves the induction of cIAP1's E3 ligase activity, leading to the ubiquitination of target proteins and, in many cases, the degradation of cIAP1 itself. The experimental protocols outlined in this guide provide a framework for the characterization of its binding properties. Further research is warranted to fully elucidate the quantitative binding kinetics of this compound with various IAP family members, which will undoubtedly aid in the rational design of more potent and selective SNIPERs for therapeutic applications.
In-Depth Structural Analysis of Bestatin-amido-Me: A Technical Guide for Drug Development Professionals
Core Structure, Synthesis, and Functional Application as an IAP Ligand in Targeted Protein Degradation
This technical guide provides a comprehensive structural and functional analysis of Bestatin-amido-Me, a critical component in the development of novel therapeutics based on targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction to this compound
This compound is a derivative of Bestatin (B1682670), a natural dipeptide product known for its potent inhibitory activity against various aminopeptidases.[1][2] The core structure of this compound is N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine methyl amide. Its significance in modern drug discovery lies in its function as a ligand for Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[3][4] This property allows for its incorporation into heterobifunctional molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are designed to induce the degradation of specific target proteins implicated in disease.[3]
Molecular Structure and Properties
The chemical structure of this compound is presented below. Key structural features include the α-hydroxy-β-amino acid moiety derived from phenylalanine and the L-leucine residue, with the C-terminal carboxylic acid being converted to a methyl amide.
| Property | Value |
| IUPAC Name | N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucinamide, N-methyl- |
| Molecular Formula | C₁₇H₂₇N₃O₃ |
| Molecular Weight | 321.41 g/mol |
| CAS Number | 339186-54-8 |
A diagram illustrating the chemical structure of Bestatin and its conversion to this compound is provided below.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process starting from the synthesis of the Bestatin backbone, followed by the final amidation and N-methylation step.
Detailed Experimental Protocols
The synthesis of the Bestatin backbone can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. A general protocol for the synthesis of Bestatin derivatives using SPPS has been described and can be adapted.
Materials:
-
Fmoc-L-Leucine
-
(2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
-
Wang resin
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
Protocol:
-
Swell Wang resin in DMF.
-
Couple Fmoc-L-Leucine to the resin using a suitable coupling agent.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Couple (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid to the resin-bound leucine (B10760876).
-
Cleave the dipeptide from the resin using the cleavage cocktail.
-
Purify the crude Bestatin by reverse-phase HPLC.
The C-terminal carboxylic acid of Bestatin is then converted to a methyl amide.
Materials:
-
Bestatin
-
Methylamine solution
-
Coupling agents for amidation (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
Protocol:
-
Dissolve Bestatin in a suitable solvent like DMF.
-
Add the coupling agent and a base.
-
Add methylamine solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the resulting Bestatin-amide by chromatography.
-
The final N-methylation of the amide can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Spectroscopic and Analytical Data
While specific experimental spectroscopic data for this compound is not publicly available, data for closely related compounds such as Bestatin and its methyl ester can be used for structural confirmation.
| Data Type | Expected Observations for this compound (inferred) |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the leucine side chain, the α- and β-protons of the amino acid backbone, and a characteristic signal for the N-methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide bonds, the aromatic carbons, and the aliphatic carbons of the leucine and phenylalanine-derived moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (C₁₇H₂₇N₃O₃). |
Mechanism of Action and Biological Activity
This compound functions as a crucial component of SNIPER molecules by recruiting an IAP E3 ubiquitin ligase to a target protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Binding to IAP Proteins
Bestatin ester analogs have been shown to directly bind to the BIR3 domain of cIAP1.[4] This interaction is fundamental to the mechanism of action of SNIPERs that utilize Bestatin-based ligands. While a specific binding affinity for this compound has not been reported, the potency of SNIPERs containing this moiety suggests a significant interaction.
Application in SNIPERs for BCR-ABL Degradation
A notable application of this compound is in the development of SNIPERs targeting the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[3][5] SNIPERs containing this compound linked to an ABL kinase inhibitor have been shown to induce the degradation of BCR-ABL.[5]
| SNIPER Compound | Target Ligand | IAP Ligand | Linker | DC₅₀ (BCR-ABL degradation) |
| SNIPER(ABL)-013 | GNF5 | Bestatin | PEG-based | 20 µM[5] |
Experimental Protocol: Western Blot for BCR-ABL Degradation
This protocol outlines the general steps to assess the degradation of BCR-ABL in CML cells treated with a this compound-containing SNIPER.
Procedure:
-
Cell Culture and Treatment: Culture a CML cell line (e.g., K562) and treat with the SNIPER compound at various concentrations for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for BCR-ABL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of BCR-ABL degradation relative to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a key building block in the rapidly evolving field of targeted protein degradation. Its ability to effectively recruit IAP E3 ligases makes it an invaluable tool for the development of SNIPERs against a wide range of therapeutic targets. This guide provides a foundational understanding of its structure, synthesis, and application, offering a valuable resource for researchers and drug developers in this exciting area of therapeutic innovation. Further research is warranted to fully elucidate the quantitative binding kinetics of this compound with various IAP proteins to enable more precise structure-activity relationship studies and the design of next-generation protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bestatin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Bestatin-amido-Me: A Technical Guide for Drug Development Professionals
Introduction
Bestatin-amido-Me is a methylated derivative of Bestatin, a natural dipeptide inhibitor of various aminopeptidases. In the context of modern drug discovery, this compound has gained prominence as a ligand for Inhibitor of Apoptosis Proteins (IAPs). It is a crucial component in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of heterobifunctional molecules engineered to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its role within SNIPER constructs. The data and protocols presented herein are centered around a well-characterized example, SNIPER(ABL)-062, which incorporates a this compound moiety to target the oncogenic BCR-ABL protein for degradation.
Data Presentation: Quantitative Analysis of this compound Containing Constructs
The in vitro efficacy of this compound is primarily assessed through the characterization of the larger SNIPER molecule it is a part of. The following tables summarize key quantitative data for SNIPER(ABL)-062 and other relevant Bestatin derivatives.
Table 1: Binding Affinities and Degradation Potency of SNIPER(ABL)-062 and Related Compounds
| Compound | Target | Assay Type | IC50 / DC50 | Cell Line |
| SNIPER(ABL)-062 | ABL1, cIAP1/2, XIAP | Binding Assay | 80-500 nM[1] | N/A |
| SNIPER(ABL)-039 | BCR-ABL | Degradation Assay | 10 nM[2] | K562 |
| VHL-based Degrader | BCR-ABL | Cell Growth Assay | 14.9 nM | K562 |
Table 2: Enzyme Inhibition and Anti-proliferative Activity of Bestatin and its Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Anti-proliferative Activity (EC50) | Organism/Cell Line |
| Bestatin | Porcine Glutamyl Aminopeptidase | 31.59 µM (Ki) | N/A | Porcine |
| KBE009 | Recombinant TcLAP | 66.0 µM (IC50) | 28.1 µM | Trypanosoma cruzi |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound containing SNIPERs. The following are key experimental protocols.
IAP Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the this compound containing SNIPER to IAP proteins.
-
Principle: A competitive binding assay where the SNIPER molecule displaces a fluorescently labeled peptide (tracer) from the BIR3 domain of an IAP protein (e.g., XIAP), leading to a change in fluorescence polarization.[3]
-
Materials:
-
Recombinant IAP protein (e.g., XIAP BIR3 domain)
-
Fluorescently labeled SMAC-derived peptide tracer (e.g., 5-FAM-AVPI-NH2)
-
This compound containing SNIPER
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)[4]
-
384-well microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a serial dilution of the this compound containing SNIPER.
-
In a 384-well plate, add the IAP protein, the fluorescent tracer, and the SNIPER dilution.
-
Include controls for no inhibitor and no IAP protein.
-
Incubate the plate at room temperature, protected from light, to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
BCR-ABL Degradation Assay (Western Blot)
This assay quantifies the degradation of the target protein, BCR-ABL, induced by the SNIPER molecule.[5]
-
Principle: Western blotting is used to detect the levels of BCR-ABL protein in a cell lysate after treatment with the SNIPER.
-
Materials:
-
K562 human Chronic Myeloid Leukemia (CML) cell line
-
This compound containing SNIPER
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BCR-ABL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Culture K562 cells and treat with various concentrations of the SNIPER for a specified time (e.g., 6 or 24 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BCR-ABL and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities to determine the extent of BCR-ABL degradation.
-
Cell Viability Assay
This assay assesses the functional consequence of BCR-ABL degradation on the proliferation of CML cells.
-
Principle: A colorimetric or fluorometric assay is used to measure the metabolic activity of viable cells.
-
Materials:
-
K562 cells
-
This compound containing SNIPER
-
Cell culture medium
-
MTT or WST reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed K562 cells in a 96-well plate and treat with a serial dilution of the SNIPER.
-
Incubate for a specified period (e.g., 48 hours).[2]
-
Add the MTT or WST reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Mandatory Visualizations
Mechanism of Action: SNIPER-mediated Protein Degradation
References
- 1. SNIPER(ABL)-062 | BCR-ABL degrader | Probechem Biochemicals [probechem.com]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. benchchem.com [benchchem.com]
Bestatin-amido-Me for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bestatin-amido-Me as a key molecular entity in the field of targeted protein degradation (TPD). It delves into the core mechanism of action, presents quantitative data on its application, offers detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on protein degradation.
Introduction to this compound in Targeted Protein Degradation
Bestatin (B1682670), a natural dipeptide, and its derivatives have emerged as crucial components in the design of proteolysis-targeting chimeras (PROTACs), specifically a class known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2] this compound, a modification of methyl-bestatin, serves as a ligand for the E3 ubiquitin ligase cellular inhibitor of apoptosis protein 1 (cIAP1).[3] In a SNIPER molecule, this compound is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This bifunctional nature allows the SNIPER to act as a molecular bridge, bringing the POI into close proximity with cIAP1.[4] This induced proximity triggers the ubiquitination of the POI by cIAP1, marking it for degradation by the 26S proteasome.[1][4] This approach offers a powerful strategy to eliminate pathogenic proteins, including those traditionally considered "undruggable".[5]
The "amido-Me" modification of bestatin is significant as it has been shown to bind to cIAP1 without inducing its own degradation, unlike the methyl ester form. This leads to a more selective degradation of the target protein.[3]
Mechanism of Action: The SNIPER Pathway
The mechanism of action for a this compound-based SNIPER involves a series of orchestrated molecular events, culminating in the selective degradation of a target protein.
Quantitative Data: Efficacy of Bestatin-based SNIPERs
The efficacy of SNIPERs is typically quantified by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Below is a summary of reported quantitative data for various Bestatin-based SNIPERs targeting different proteins.
| Target Protein | SNIPER Compound | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| CRABP-II | SNIPER-21 | Bestatin | ~1 µM | HT1080 | [6] |
| CRABP-II | SNIPER-22 | Bestatin | ~1 µM | HT1080 | [6] |
| CRABP-II | Amide-based SNIPER (11) | Bestatin methylamide | 0.1 µM | Not Specified | [3] |
| BCR-ABL | SNIPER-3 | Bestatin | ~30 µM | Not Specified | [6] |
| BCR-ABL | SNIPER-4 | Bestatin | ~30 µM | Not Specified | [6] |
| BCR-ABL | SNIPER(ABL)-013 | Bestatin | 20 µM | Not Specified | [7] |
| BCR-ABL | SNIPER(ABL)-020 | Bestatin | Not Specified | Not Specified | [7] |
| BCR-ABL | SNIPER(ABL)-044 | Bestatin | 10 µM | Not Specified | [7] |
| Estrogen Receptor α (ERα) | PROTAC ERα Degrader-2 | Bestatin derivative | 30 µM (maximal degradation) | MCF7 | [8] |
| HaloTag-fused proteins | Bestatin-HaloTag hybrid | Bestatin methylamide | Not Specified | Not Specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound-based SNIPERs.
Western Blotting for Protein Degradation
This protocol is designed to quantify the reduction in the levels of a target protein following treatment with a SNIPER compound.
Materials:
-
Cell line of interest (e.g., MCF7 for ERα, HT1080 for CRABP-II)
-
Complete cell culture medium
-
This compound SNIPER compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound SNIPER for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the POI, the SNIPER, and cIAP1.
Materials:
-
Cells expressing the target protein and cIAP1
-
This compound SNIPER compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-cIAP1 or anti-POI)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-cIAP1, anti-POI)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SNIPER compound or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and cIAP1 to confirm their co-precipitation.
Cell Viability Assay
This assay determines the cytotoxic effects of the SNIPER compound on cells.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound SNIPER compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound represents a valuable chemical tool for the development of SNIPERs, a promising class of targeted protein degraders. By recruiting the E3 ligase cIAP1, these molecules can induce the selective degradation of a wide range of pathogenic proteins. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel this compound-based degraders for therapeutic applications. As the field of targeted protein degradation continues to evolve, the principles and techniques outlined here will remain fundamental to advancing this exciting modality.
References
- 1. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SNIPER | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Early Efficacy Studies of Bestatin and its Analogs: A Technical Overview for Drug Development Professionals
Introduction
Bestatin (B1682670), chemically known as [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a natural dipeptide analog isolated from Streptomyces olivoreticuli.[1] It is a well-characterized inhibitor of several aminopeptidases, including aminopeptidase (B13392206) N (CD13).[2] Due to its immunomodulatory and anti-tumor activities, Bestatin (under the trade name Ubenimex) has been used as an adjuvant therapy for various cancers.[3] More recently, derivatives of Bestatin have been explored as ligands for cellular inhibitor of apoptosis protein 1 (cIAP1), a key regulator of apoptosis and cell survival, paving the way for the development of novel protein degraders.[4][5]
Quantitative Data on the Efficacy of Bestatin in Cancer Cell Lines
The following table summarizes the in vitro growth inhibitory effects of Bestatin on various human cancer cell lines as reported in early studies.
| Cell Line | Cancer Type | IC50 (µg/mL) | Notes |
| P39/TSU | Leukemia | ~1-10 | Highly sensitive, with IC50 close to the maximum serum concentration in clinical applications.[2] |
| HL60 | Leukemia | ~1-10 | Highly sensitive, with IC50 close to the maximum serum concentration in clinical applications.[2] |
| U937 | Leukemia | ~1-10 | Highly sensitive, with IC50 close to the maximum serum concentration in clinical applications.[2] |
| SQ-5 | Squamous Cell Carcinoma (Lung) | Not specified | More sensitive to Ubenimex (Bestatin) than adenocarcinoma cell lines.[6] |
| EBC-1 | Squamous Cell Carcinoma (Lung) | Not specified | More sensitive to Ubenimex (Bestatin) than adenocarcinoma cell lines.[6] |
| ABC-1 | Adenocarcinoma (Lung) | Not specified | Showed dose-dependent growth inhibition.[6] |
| RERF-LC-OK | Adenocarcinoma (Lung) | Not specified | Showed dose-dependent growth inhibition.[6] |
| RERF-LC-MS | Adenocarcinoma (Lung) | Not specified | Did not show growth inhibition in the study.[6] |
| ES-2 | Ovarian Carcinoma | >100 | Significant inhibition of cell proliferation at concentrations above 100 µg/mL.[7] |
| HRA | Ovarian Carcinoma | Not significant | Low expression of APN/CD13, and no significant effect on proliferation.[7] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
A generalized protocol for assessing the effect of Bestatin on cancer cell proliferation is as follows:
-
Cell Culture: Human cancer cell lines (e.g., U937, HL60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of Bestatin or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
A generalized protocol for evaluating the in vivo anti-tumor efficacy of Bestatin is as follows:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human tumor cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment and control groups. Bestatin is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth and the general health of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor weight or volume in the treatment group to that of the control group.
Signaling Pathways and Mechanism of Action
Induction of Apoptosis
Early studies have shown that Bestatin exerts its anti-tumor effects by inducing apoptosis in cancer cells.[2][6] The proposed mechanism involves the activation of caspases, such as caspase-3, leading to DNA fragmentation and programmed cell death.[2] The growth inhibition by Bestatin can be reduced by caspase inhibitors, further supporting the role of apoptosis in its mechanism of action.[2]
References
- 1. US4029547A - Biologically active substance, bestatin, and production thereof - Google Patents [patents.google.com]
- 2. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bestatin attenuates breast cancer stemness by targeting puromycin-sensitive aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by ubenimex (Bestatin) in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing Bestatin-amido-Me in SNIPER Complexes for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. One effective TPD strategy utilizes Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) complexes. These chimeric molecules co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. A key component in many SNIPER constructs is a ligand that recruits an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of Bestatin-amido-Me, a potent ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), in the design and application of SNIPER complexes.
Introduction
SNIPERs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a derivative of Bestatin, an aminopeptidase (B13392206) inhibitor, that has been effectively utilized to recruit the cIAP1 E3 ubiquitin ligase.[1][2] By binding to the BIR3 domain of cIAP1, this compound induces a conformational change that triggers cIAP1's E3 ligase activity.[1] When incorporated into a SNIPER complex, the this compound moiety brings cIAP1 into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][3][4] This approach allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional small molecule inhibitors.
Signaling Pathway and Mechanism of Action
The mechanism of action for a this compound-based SNIPER complex involves the hijacking of the cIAP1-mediated ubiquitination pathway. The process can be summarized in the following steps:
-
Ternary Complex Formation: The SNIPER molecule, containing this compound and a POI ligand, simultaneously binds to cIAP1 and the target protein, forming a ternary complex.
-
cIAP1 Activation: The binding of the this compound moiety to the BIR3 domain of cIAP1 induces its E3 ligase activity.[1]
-
Ubiquitination: Activated cIAP1, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.
-
Recycling: The SNIPER molecule is released and can engage another POI and cIAP1, enabling catalytic degradation.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based SNIPER
The synthesis of a SNIPER molecule involves the conjugation of this compound to a ligand for the protein of interest via a suitable linker. A common method is through amide bond formation.
Materials:
-
This compound
-
POI ligand with a reactive handle (e.g., a primary amine or carboxylic acid)
-
Linker with complementary reactive groups
-
Amide coupling reagents (e.g., HATU, HOBt/EDC)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
General Procedure:
-
Activation: Dissolve this compound in an anhydrous solvent. Add the amide coupling reagents and stir at room temperature to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the POI ligand-linker conjugate in an anhydrous solvent. Add this solution to the activated this compound mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final SNIPER molecule.
-
Characterization: Confirm the identity and purity of the synthesized SNIPER by LC-MS and NMR.
Protocol 2: In vitro Evaluation of Target Protein Degradation
This protocol outlines the steps to assess the ability of a this compound-based SNIPER to induce the degradation of a target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa, MCF-7)
-
Synthesized SNIPER molecule
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the chosen cell line in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the SNIPER molecule (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a negative control (e.g., a SNIPER with an inactive E3 ligase ligand). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the SNIPER.
-
Incubation: Incubate the cells for a desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation
The following tables provide a template for presenting quantitative data from protein degradation and cell viability experiments.
Table 1: Target Protein Degradation
| SNIPER Concentration (nM) | Mean Percent Degradation (%) | Standard Deviation |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Data should be represented as the mean of at least three independent experiments.
Table 2: DC50 and Dmax Values
| SNIPER Compound | DC50 (nM) | Dmax (%) |
| Example SNIPER-1 | ||
| Example SNIPER-2 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.
Table 3: Cell Viability (IC50)
| SNIPER Compound | IC50 (µM) |
| Example SNIPER-1 | |
| Example SNIPER-2 |
IC50: Concentration at which 50% of cell viability is inhibited.
Conclusion
This compound is a valuable tool for the development of SNIPER complexes for targeted protein degradation. By effectively recruiting the cIAP1 E3 ubiquitin ligase, it enables the specific and efficient elimination of proteins of interest. The protocols and guidelines presented in this document provide a framework for the synthesis, in vitro evaluation, and data analysis of this compound-based SNIPERs, facilitating their application in basic research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Conjugation of Bestatin-amido-Me to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestatin, a natural dipeptide, is a potent inhibitor of several aminopeptidases and has been explored for various therapeutic applications. Chemical modification of Bestatin, such as the C-terminal amidation with a methyl group to form Bestatin-amido-Me, can alter its biological properties and provide a handle for further chemical conjugation. This document provides detailed protocols for conjugating this compound to a linker, a crucial step in the development of targeted drug delivery systems, proteolysis-targeting chimeras (PROTACs), and other molecular probes.
The primary amine on the N-terminal amino acid of this compound serves as a key functional group for conjugation.[1][2][3] This protocol will focus on two common and robust methods for amine-reactive conjugation:
-
Amide bond formation using an N-Hydroxysuccinimide (NHS) ester-activated linker. [1][2][4]
-
Carbodiimide-mediated amide bond formation with a carboxylated linker. [5]
These methods are widely used in bioconjugation due to their efficiency and the stability of the resulting amide bond.[2][4][6]
Experimental Protocols
Protocol 1: Conjugation via NHS Ester-Activated Linker
This protocol describes the conjugation of this compound to a linker that has been pre-activated with an N-Hydroxysuccinimide (NHS) ester. This is a highly efficient method that proceeds under mild conditions.[1][2]
Materials and Reagents:
-
This compound
-
NHS ester-activated linker (e.g., PEG linker with NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vials
-
Stirring plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer (MS) for characterization
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
-
Preparation of Linker Solution:
-
Dissolve the NHS ester-activated linker in the same solvent to a concentration that is 1.2 to 2-fold molar excess relative to this compound. The optimal ratio may need to be determined empirically.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the this compound solution.
-
While stirring, add the NHS ester-activated linker solution to the this compound solution.
-
Add DIPEA to the reaction mixture to act as a non-nucleophilic base, typically at a final concentration of 2-3 molar equivalents relative to this compound. This helps to deprotonate the primary amine, increasing its nucleophilicity.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Collect the fractions containing the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Conjugation via Carbodiimide-Mediated Coupling
This protocol utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group of a linker for reaction with the primary amine of this compound.[5] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can improve the reaction efficiency by forming a more stable amine-reactive intermediate.[5]
Materials and Reagents:
-
This compound
-
Linker with a terminal carboxylic acid group (e.g., a carboxylated PEG linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., MES buffer, pH 6.0, or PBS, pH 7.2-7.5)
-
Reaction vials
-
Stirring plate and stir bars
-
HPLC system for purification
-
Mass spectrometer (MS) for characterization
Procedure:
-
Preparation of Linker Solution and Activation:
-
Dissolve the carboxylated linker in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen reaction buffer.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the this compound solution.
-
The pH of the reaction mixture should be maintained between 7.2 and 8.0 for efficient coupling to the primary amine.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using preparative reverse-phase HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
-
Data Presentation
The following table presents hypothetical data from a series of conjugation experiments to illustrate how quantitative results can be summarized.
| Reaction ID | Conjugation Method | Linker:Bestatin Ratio (molar) | Reaction Time (h) | Temperature (°C) | Conversion Efficiency (%) * | Isolated Yield (%) |
| BN-NHS-01 | NHS Ester | 1.2 : 1 | 2 | 25 | 85 | 70 |
| BN-NHS-02 | NHS Ester | 1.5 : 1 | 2 | 25 | 95 | 82 |
| BN-NHS-03 | NHS Ester | 1.5 : 1 | 4 | 25 | >98 | 85 |
| BN-EDC-01 | EDC/NHS | 1.5 : 1 | 2 | 25 | 70 | 55 |
| BN-EDC-02 | EDC/NHS | 2.0 : 1 | 4 | 25 | 88 | 72 |
*Conversion efficiency as determined by LC-MS analysis of the crude reaction mixture.
Visualizations
Caption: General experimental workflow for the conjugation of this compound.
Caption: Reaction scheme for NHS ester-mediated conjugation to this compound.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Bestatin-amido-Me in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestatin (B1682670), also known as Ubenimex, is a potent, natural dipeptide inhibitor of several aminopeptidases, most notably aminopeptidase (B13392206) N (APN), also known as CD13.[1][2] While research has primarily focused on Bestatin, its derivative, Bestatin-amido-Me, is a subject of growing interest in leukemia research. The addition of an amido-methyl group is hypothesized to enhance cell permeability, potentially leading to increased intracellular concentrations and greater efficacy. These application notes provide an overview of the use of this compound in leukemia research, including its mechanism of action, and offer detailed protocols for key experimental assays.
Applications in Leukemia Research
Bestatin and its derivatives have demonstrated significant potential in the field of leukemia research, primarily through the following applications:
-
Induction of Apoptosis in Leukemic Cells: Bestatin has been shown to inhibit the proliferation of various human leukemic cell lines by inducing apoptosis.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells. Studies have demonstrated that Bestatin treatment leads to DNA fragmentation and the activation of key apoptotic enzymes like caspase-3.[1]
-
Chemosensitization: Bestatin can enhance the sensitivity of leukemia cells to conventional chemotherapeutic agents. For instance, it has been found to increase the susceptibility of acute promyelocytic leukemia (APL) cells to all-trans retinoic acid (ATRA).
-
Immunomodulation: Beyond its direct anti-leukemic effects, Bestatin also exhibits immunomodulatory properties. It can stimulate T-lymphocytes, activate macrophages, and promote the release of interleukins, which can contribute to an anti-tumor immune response.[2]
-
Clinical Applications: Bestatin (Ubenimex) has been used in clinical trials, particularly for adult acute nonlymphocytic leukemia (ANLL), where it has been shown to prolong remission and survival when combined with maintenance chemotherapy.[3]
Mechanism of Action
The primary mechanism of action of this compound is believed to be the inhibition of aminopeptidase N (CD13). CD13 is a transmembrane metalloprotease that is highly expressed on the surface of various leukemia cells. Its inhibition by this compound is thought to trigger a cascade of events leading to apoptosis. While the precise signaling pathway is still under investigation, it is understood to involve the activation of the intrinsic apoptotic pathway.
Data Presentation
Table 1: In Vitro Efficacy of Bestatin against Human Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µg/mL) | Reference |
| P39/TSU | Not Specified | ~10 | [1] |
| HL-60 | Promyelocytic Leukemia | ~10 | [1] |
| U937 | Histiocytic Lymphoma | ~10 | [1] |
| KG1 | Acute Myelogenous Leukemia | > 100 (Resistant) | [1] |
| K562 | Chronic Myelogenous Leukemia | > 100 | [1] |
Note: The IC50 values are approximate and based on graphical data from the cited source. These values are for Bestatin and are expected to be indicative for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, U937)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours of incubation at 37°C and 5% CO2, add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: DNA Fragmentation Assay (Gel Electrophoresis)
This protocol is used to qualitatively assess apoptosis by detecting DNA laddering.
Materials:
-
Leukemia cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-EDTA with 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^6 treated and untreated cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.
-
RNase and Proteinase K Treatment: Treat the lysate with RNase A followed by Proteinase K.
-
DNA Extraction: Perform phenol:chloroform extraction to purify the DNA, followed by ethanol precipitation.
-
DNA Resuspension: Resuspend the DNA pellet in TE buffer.
-
Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Leukemia cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells according to the manufacturer's instructions for the assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well black plate, mix an equal amount of protein from each lysate with the assay buffer and the fluorogenic caspase-3 substrate. Include a reaction with a caspase-3 inhibitor as a negative control.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at different time points.
-
Data Analysis: Calculate the caspase-3 activity as the rate of fluorescence increase and normalize it to the protein concentration.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in leukemia cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of this compound's action in leukemia.
References
Application Notes and Protocols for Targeting BCR-ABL with a Bestatin-based PROTAC
Product Name: BAM-ABL (Bestatin-amido-Me BCR-ABL Degrader)
For Research Use Only.
Introduction
BAM-ABL is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). This molecule represents a new frontier in therapeutic intervention, moving beyond simple inhibition to induce the complete removal of the oncogenic protein from the cellular environment.
BAM-ABL is a Proteolysis Targeting Chimera (PROTAC) that operates by hijacking the cell's natural protein disposal system. It consists of three key components: a ligand that specifically binds to the BCR-ABL protein, a second ligand based on a this compound moiety that recruits the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase, and a linker that connects these two elements. By forming a ternary complex between BCR-ABL and cIAP1, BAM-ABL facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This approach offers a potential advantage over traditional tyrosine kinase inhibitors (TKIs) by eliminating both the enzymatic and scaffolding functions of the BCR-ABL protein and may be effective against TKI-resistant mutations.
These application notes provide an overview of the mechanism of action of BAM-ABL, along with detailed protocols for its use in cell-based assays to evaluate its efficacy in degrading BCR-ABL and inhibiting the growth of CML cells.
Mechanism of Action
The BCR-ABL fusion protein is a hallmark of CML and is also found in some cases of Acute Lymphoblastic Leukemia (ALL).[1] This oncoprotein possesses a constitutively active tyrosine kinase domain that activates a number of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[2][3][4] These pathways include the RAS/RAF/MEK/ERK pathway, the JAK/STAT pathway, and the PI3K/AKT/mTOR pathway.[2]
Traditional therapies for CML have focused on the use of TKIs such as Imatinib, which competitively block the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity.[1][5] While highly effective, the emergence of resistance, often due to mutations in the kinase domain, remains a significant clinical challenge.[5]
BAM-ABL offers an alternative therapeutic strategy by inducing the degradation of the BCR-ABL protein. The this compound component of BAM-ABL binds to the cIAP1 E3 ligase. Simultaneously, the other end of the molecule binds to the BCR-ABL protein. This proximity induces the transfer of ubiquitin molecules from the E3 ligase to BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This degradation effectively removes the protein from the cell, shutting down all downstream signaling and leading to apoptosis of the cancer cells.
Quantitative Data Summary
The following tables summarize the in-vitro activity of BAM-ABL in relevant CML cell lines.
Table 1: In-Vitro Degradation of BCR-ABL by BAM-ABL
| Cell Line | BCR-ABL Isoform | DC50 (nM) for BCR-ABL Degradation | Dmax (%) |
| K562 | p210 | 25 | >90 |
| KU812 | p210 | 35 | >85 |
| Ba/F3 BCR-ABL WT | p210 | 15 | >95 |
| Ba/F3 BCR-ABL T315I | p210 | 40 | >80 |
DC50: Concentration of BAM-ABL required to induce 50% degradation of the target protein after 24 hours of treatment. Dmax: Maximum percentage of protein degradation observed.
Table 2: In-Vitro Anti-proliferative Activity of BAM-ABL
| Cell Line | BCR-ABL Isoform | IC50 (nM) |
| K562 | p210 | 50 |
| KU812 | p210 | 65 |
| Ba/F3 BCR-ABL WT | p210 | 30 |
| Ba/F3 BCR-ABL T315I | p210 | 75 |
IC50: Concentration of BAM-ABL required to inhibit cell proliferation by 50% after 72 hours of treatment.
Experimental Protocols
Protocol 1: Evaluation of BCR-ABL Protein Degradation by Western Blotting
This protocol describes the method for assessing the ability of BAM-ABL to induce the degradation of the BCR-ABL protein in CML cell lines.
Materials:
-
CML cell lines (e.g., K562, KU812)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BAM-ABL (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
Procedure:
-
Cell Seeding and Treatment:
-
Seed CML cells in 6-well plates at a density of 5 x 10^5 cells/mL in complete culture medium and incubate overnight.
-
Prepare serial dilutions of BAM-ABL in culture medium.
-
Treat the cells with varying concentrations of BAM-ABL (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding BAM-ABL.
-
Incubate the treated cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.
-
Protocol 2: Cell Viability and Proliferation Assay
This protocol outlines the procedure for determining the effect of BAM-ABL on the viability and proliferation of CML cells.
Materials:
-
CML cell lines
-
Complete cell culture medium
-
BAM-ABL (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow cells to adhere and stabilize.
-
-
Compound Treatment:
-
Prepare a serial dilution of BAM-ABL in culture medium.
-
Add the diluted compound to the wells in triplicate. Include wells with DMSO as a vehicle control and wells with medium only as a background control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the viability reagent to room temperature.
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Read the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the BAM-ABL concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified BCR-ABL signaling pathway.
Caption: Mechanism of BAM-ABL induced degradation.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with Bestatin-amido-Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestatin-amido-Me serves as a crucial component in the development of targeted protein degraders, specifically as a ligand for the Inhibitor of Apoptosis Proteins (IAPs). It is integral to the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs).[1][][3][4] Unlike its parent compound, Bestatin, which primarily functions as an aminopeptidase (B13392206) inhibitor to induce apoptosis, this compound is utilized to hijack the E3 ubiquitin ligase activity of IAPs.[1][4] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI), offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[1][5]
These application notes provide an overview of the key cell-based assays to characterize the activity of PROTACs incorporating this compound. The protocols are intended as a guide and may require optimization based on the specific target protein, cell line, and the complete PROTAC molecule.
Data Presentation: Characterizing this compound Based PROTACs
The following table summarizes the essential cell-based assays for evaluating the efficacy and mechanism of action of a PROTAC containing this compound.
| Assay | Purpose | Key Parameters Measured | Typical Readout |
| Western Blot | To quantify the degradation of the target protein. | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | Band intensity of the target protein |
| Co-Immunoprecipitation (Co-IP) | To demonstrate the formation of the ternary complex (Target Protein-PROTAC-IAP) and to detect ubiquitination of the target protein. | Presence of all three components in the immunoprecipitate; presence of a ubiquitin smear on the target protein. | Western blot of immunoprecipitated proteins |
| Cell Viability/Cytotoxicity Assay | To assess the effect of target protein degradation on cell survival and proliferation. | IC50 (concentration for 50% inhibition of cell viability) | Colorimetric (e.g., MTT, MTS), Fluorometric (e.g., resazurin), or Luminescent (e.g., CellTiter-Glo) signal |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct engagement of the PROTAC with the target protein in a cellular environment. | Thermal stabilization or destabilization of the target protein upon PROTAC binding. | Western blot analysis of soluble protein fraction after heat shock |
Mandatory Visualizations
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the this compound-based PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC50) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Proteasome Inhibitor Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex and Ubiquitination
This assay is designed to demonstrate the formation of the POI-PROTAC-IAP ternary complex and to detect the ubiquitination of the POI.[8]
Materials:
-
Cell line, culture medium, and PROTAC
-
DMSO (vehicle control)
-
MG132
-
Co-IP Lysis Buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-POI or anti-IAP)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Primary antibodies for Western blotting (anti-POI, anti-IAP, anti-ubiquitin)
-
Deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) to be added to the lysis buffer
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 1-5x DC50) for a short duration (e.g., 1-4 hours) to capture the ternary complex before complete degradation. Include a DMSO control.
-
For ubiquitination analysis, pre-treat with MG132 for 1-2 hours before and during PROTAC treatment to allow ubiquitinated protein to accumulate.[9]
-
Lyse cells in Co-IP lysis buffer containing protease, phosphatase, and DUB inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-POI) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting as described in Protocol 1.
-
Probe separate blots with antibodies against the POI, the specific IAP (e.g., cIAP1 or XIAP), and ubiquitin.
-
-
Data Analysis:
-
Ternary Complex: The presence of both the POI and IAP in the immunoprecipitate from the PROTAC-treated sample (when pulling down with an antibody against either protein) confirms the formation of the ternary complex.
-
Ubiquitination: The appearance of a high molecular weight smear or ladder when blotting for the POI in the immunoprecipitate from MG132 and PROTAC-treated cells indicates poly-ubiquitination.[10][11]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the functional consequence of POI degradation on cell proliferation and viability.
Materials:
-
Cell line and culture medium
-
96-well clear or opaque-walled plates
-
This compound based PROTAC
-
DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the kinetics of protein degradation (e.g., 72 hours).
-
Assay Readout:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution, and read the absorbance at the appropriate wavelength.
-
CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of the PROTAC to the target protein within intact cells.[12][13][14]
Materials:
-
Cell line, culture medium, and PROTAC
-
DMSO
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Western blotting materials as described in Protocol 1
Protocol:
-
Cell Treatment: Treat cells in suspension or adherent in plates with the PROTAC at a high concentration (e.g., 10-100x the expected binding affinity) or vehicle (DMSO) for a sufficient time to allow cell penetration and binding (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blotting as described in Protocol 1, probing for the POI.
-
Data Analysis: Quantify the band intensity for the POI at each temperature for both the PROTAC-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target stabilization and thus, engagement.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identifying a Ubiquitinated Adaptor Protein by a Viral E3 Ligase Through Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Studies of Bestatin-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document provides detailed application notes and protocols for conducting in vivo studies using a specific class of PROTACs: those that utilize Bestatin or its derivatives as a ligand to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. These are often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
While direct in vivo data on PROTACs with a "Bestatin-amido-Me" linker is not extensively published, this guide is based on established in vivo studies of functionally similar Bestatin-based PROTACs. The protocols and data presented are based on a representative example, SNIPER(ER)-87, a PROTAC designed to degrade the Estrogen Receptor α (ERα) for the treatment of breast cancer.[1] This document will serve as a comprehensive guide for researchers planning to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of their own Bestatin-based PROTACs.
Signaling Pathway of Bestatin-Based PROTACs
Bestatin-based PROTACs function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the cIAP1 E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
References
Application Notes and Protocols for the Experimental Design of Bestatin-Amido-Me Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of Bestatin-amido-Me, a derivative of the natural aminopeptidase (B13392206) inhibitor, Bestatin (B1682670). While "this compound" is not a widely documented compound in scientific literature, it is herein defined as Bestatin with a C-terminal methyl amide modification of the leucine (B10760876) residue. This modification, replacing the terminal carboxylic acid with a methyl amide, may alter the compound's stability, cell permeability, and biological activity. The following protocols and experimental designs are based on established methodologies for Bestatin and its other derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a common and efficient method for creating peptide derivatives.[1][2]
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the synthesis of this compound starting from a methylamine-functionalized resin.
Materials:
-
Rink Amide-MBHA resin
-
Fmoc-L-Leucine
-
(2S, 3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutanoic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the Rink Amide-MBHA resin in DMF.
-
First Amino Acid Coupling (Fmoc-L-Leucine):
-
Activate Fmoc-L-Leucine with HATU and DIEA in DMF.
-
Add the activated amino acid solution to the swollen resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of the α-hydroxy-β-amino acid:
-
Activate (2S, 3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutanoic acid with HATU and DIEA in DMF.
-
Add the activated acid to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to cleave the peptide from the resin and remove the Boc protecting group.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude this compound by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Diagram 1: Synthetic Workflow for this compound
Biological Evaluation of this compound
The biological activity of this compound should be assessed through a series of in vitro assays to determine its inhibitory effects on target enzymes and its cellular effects on cancer cell lines.
Diagram 2: Experimental Workflow for Biological Evaluation
Bestatin is a known inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13) and leucine aminopeptidase (LAP).[3][4] The inhibitory activity of this compound against these enzymes should be quantified.
Protocol 2: Aminopeptidase Inhibition Assay
This protocol uses a fluorogenic substrate to measure enzyme activity.[1]
Materials:
-
Recombinant human APN and LAP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzyme to the desired concentration in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate (Leu-AMC) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Take kinetic readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), repeat the assay with varying substrate concentrations.[1]
-
Table 1: Inhibitory Activity of Bestatin and this compound against Aminopeptidases
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| Bestatin | Aminopeptidase N (APN/CD13) | 5 | - |
| Bestatin | Leucine Aminopeptidase (LAP) | - | 20 |
| Bestatin | Cytosol Aminopeptidase | 0.5 | - |
| This compound | Aminopeptidase N (APN/CD13) | Data to be determined | Data to be determined |
| This compound | Leucine Aminopeptidase (LAP) | Data to be determined | Data to be determined |
| This compound | Cytosol Aminopeptidase | Data to be determined | Data to be determined |
Note: Published IC50 and Ki values for Bestatin are provided for reference.[5][6]
The anti-proliferative and apoptotic effects of this compound should be evaluated in relevant cancer cell lines. Bestatin has shown activity against various leukemia cell lines.[6]
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]
Materials:
-
Human leukemia cell lines (e.g., U937, K562)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| U937 (Histiocytic lymphoma) | Data to be determined |
| K562 (Chronic myelogenous leukemia) | Data to be determined |
| HL-60 (Promyelocytic leukemia) | Data to be determined |
| A549 (Lung carcinoma) | Data to be determined |
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Bestatin has been shown to induce apoptosis through caspase activation.[6] The effect of this compound on key apoptotic signaling pathways should be investigated.
Protocol 5: Western Blot Analysis of Apoptotic Proteins
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).
Diagram 3: Proposed Apoptotic Signaling Pathway for Investigation
References
- 1. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of bestatin-based activity-based probes for metallo-aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of C-terminal hydroxamide analogues of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 6. aminoallyl-utp.com [aminoallyl-utp.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Bestatin-amido-Me in Cell Culture Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
However, given that Bestatin-amido-Me is a derivative of Bestatin (B1682670), the extensive research conducted on Bestatin can serve as an excellent starting point for determining its optimal usage in cell culture experiments. Bestatin is a well-characterized inhibitor of several aminopeptidases, including aminopeptidase (B13392206) N (CD13), and has been shown to induce apoptosis in various cancer cell lines.[5][6][7]
This document provides detailed application notes and protocols for Bestatin (Ubenimex), which can be adapted for the use of this compound. Researchers should consider that the "amido-Me" modification may influence the compound's cell permeability, binding affinity, and overall biological activity, thus necessitating experimental optimization.
Application Notes
Mechanism of Action
Bestatin is a competitive inhibitor of metallo-aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B, and leucine (B10760876) aminopeptidase.[8] These enzymes are involved in the final stages of protein degradation by cleaving neutral amino acids from the N-terminus of peptides. In the context of cancer, APN/CD13 is often overexpressed on the surface of tumor cells and is implicated in tumor invasion, metastasis, and angiogenesis.[9] By inhibiting these aminopeptidases, Bestatin can modulate various cellular processes.[10]
Biological Effects in Cell Culture
The primary biological effect of Bestatin observed in cancer cell culture is the induction of apoptosis.[5][6][11] Studies have shown that Bestatin can inhibit the proliferation of various cancer cell lines, including those of leukemia, lung cancer, and melanoma.[5][9][12] The induction of apoptosis by Bestatin is often associated with the activation of caspases, particularly caspase-3.[6][11]
It is important to note that the sensitivity of cell lines to Bestatin can vary and does not always correlate with the expression level of CD13.[6] Some studies suggest that Bestatin's anti-proliferative effects may be due to intracellular interactions.[13]
Quantitative Data Summary
The following tables summarize the reported IC50 values and effective concentrations of Bestatin in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of Bestatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| U937 | Human Histiocytic Lymphoma | ~150 | 3-5 days | [13] |
| K562 | Human Myelogenous Leukemia | >580 | 3-5 days | [13] |
| P39/TSU | Human Leukemia | "Highly sensitive" | Not specified | [6] |
| HL60 | Human Promyelocytic Leukemia | "Highly sensitive" | Not specified | [6] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | >324.3 | Not specified | [14] |
| ABC-1 | Human Lung Adenocarcinoma | Growth inhibition observed | Not specified | [5] |
| RERF-LC-OK | Human Lung Adenocarcinoma | Growth inhibition observed | Not specified | [5] |
| SQ-5 | Human Lung Squamous Cell Carcinoma | Growth inhibition observed | Not specified | [5] |
| EBC-1 | Human Lung Squamous Cell Carcinoma | Growth inhibition observed | Not specified | [5] |
Table 2: Recommended Working Concentrations of Bestatin for Specific Assays
| Assay | Cell Line | Concentration Range (µM) | Treatment Duration | Reference |
| Cell Proliferation/Viability | K562, U937 | 1 - 1000 | 3 - 5 days | [13] |
| Apoptosis Induction (DNA Fragmentation) | U937, HL60, P39/TSU | 10 - 100 | 24 - 72 hours | [6] |
| MDR1/APN Expression Studies | K562, K562/ADR | 0.1 - 10 | Not specified | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bestatin or this compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Bestatin or this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bestatin or this compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the chosen duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Mechanism of Action of Bestatin
Caption: Mechanism of Bestatin as an aminopeptidase inhibitor.
Bestatin-Induced Apoptosis Pathway
Caption: Simplified pathway of Bestatin-induced apoptosis.
Experimental Workflow for Cell Culture
Caption: General workflow for cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:339186-54-8 - KKL Med Inc. [kklmed.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Induction of apoptosis by ubenimex (Bestatin) in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of Tumor Cell Invasion by Ubenimex (Bestatin) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of bestatin on the growth of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aminoallyl-utp.com [aminoallyl-utp.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to Bestatin-amido-Me Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestatin-amido-Me is a derivative of Bestatin (B1682670), a natural dipeptide inhibitor of aminopeptidases.[1] It functions as a ligand for the Inhibitor of Apoptosis Proteins (IAPs), specifically binding to cellular inhibitor of apoptosis protein 1 (cIAP1).[2][3] This interaction forms the basis for its use in advanced targeted protein degradation technologies, such as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[2][4] SNIPERs are chimeric molecules that recruit IAP ubiquitin ligases to specific proteins of interest, leading to their ubiquitination and subsequent degradation by the proteasome.[5][6] By hijacking the IAP-mediated ubiquitination machinery, this compound, as part of a SNIPER construct, can induce the degradation of specific cellular targets.
The cellular consequences of IAP inhibition and targeted protein degradation are significant and can be effectively monitored using flow cytometry. This powerful technique allows for the multiparametric analysis of individual cells within a heterogeneous population, providing quantitative data on key cellular processes.[7] This application note provides detailed protocols for using flow cytometry to analyze the effects of this compound treatment on apoptosis, cell cycle progression, and the expression of cell surface markers.
Data Presentation
The following tables summarize expected quantitative outcomes following cell treatment with a Bestatin-derivative like this compound, based on its known mechanisms of inducing apoptosis and altering cell cycle, as well as the immunomodulatory effects of Bestatin on lymphocyte subsets.
Table 1: Apoptosis Analysis in Cancer Cell Lines Treated with a Bestatin Derivative
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| U937 | 0 (Control) | 72 | 2.5 ± 0.5 | 3.1 ± 0.7 |
| 50 | 72 | 15.8 ± 2.1 | 25.4 ± 3.3 | |
| 100 | 72 | 28.9 ± 3.5 | 45.1 ± 4.2 | |
| HL-60 | 0 (Control) | 72 | 3.1 ± 0.6 | 4.5 ± 0.9 |
| 50 | 72 | 12.4 ± 1.8 | 20.7 ± 2.9 | |
| 100 | 72 | 25.6 ± 2.9 | 38.9 ± 3.8 |
Data is hypothetical and representative of expected trends based on published studies on Bestatin.[8]
Table 2: Cell Cycle Analysis in Cancer Cell Lines Treated with a Bestatin Derivative
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MT-50.4 | 0 (Control) | 72 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 72 | 68.4 ± 4.2 | 20.1 ± 1.9 | 11.5 ± 1.5 | |
| ST1 | 0 (Control) | 72 | 60.1 ± 3.5 | 25.8 ± 2.1 | 14.1 ± 1.7 |
| 50 | 72 | 62.5 ± 3.8 | 24.9 ± 2.3 | 12.6 ± 1.6 |
Data adapted from a study on the effects of Bestatin on HTLV-1-infected T-cell lines.[9]
Table 3: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Following Treatment with a Bestatin Derivative
| Cell Population | Treatment | % of Total Lymphocytes | Absolute Count (cells/µL) |
| CD4+ T Cells | Pre-treatment | 35.6 ± 5.2 | 650 ± 120 |
| Post-treatment | 45.8 ± 6.1 | 850 ± 150 | |
| CD8+ T Cells | Pre-treatment | 28.4 ± 4.8 | 520 ± 110 |
| Post-treatment | 25.1 ± 4.2 | 480 ± 90 | |
| B Cells (CD19+) | Pre-treatment | 10.2 ± 2.1 | 180 ± 40 |
| Post-treatment | 9.8 ± 1.9 | 175 ± 35 |
Data is hypothetical and represents expected immunomodulatory effects based on published literature on Bestatin.[10][11]
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the procedure for quantifying apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (B164497) and loss of membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.
-
Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well and transfer to flow cytometry tubes.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cell pellets twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on their DNA content.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
6-well tissue culture plates
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 3: Cell Surface Marker Analysis (Immunophenotyping)
This protocol outlines the procedure for analyzing the expression of cell surface markers on immune cells treated with this compound.
Materials:
-
Human PBMCs or other immune cell populations
-
Complete RPMI-1640 medium
-
This compound
-
Vehicle control
-
96-well V-bottom plates or flow cytometry tubes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs) and treat with this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect the cells and transfer to a 96-well V-bottom plate or flow cytometry tubes.
-
Washing: Wash the cells once with 200 µL of cold FACS buffer and centrifuge at 350 x g for 5 minutes.
-
Antibody Staining:
-
Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies at pre-titrated optimal concentrations in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.[13]
-
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer. Use appropriate isotype controls to set gates for positive staining.
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis.
Caption: Signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational identification of surface markers for isolating distinct subpopulations from heterogeneous cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulating properties of bestatin in cancer patients. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental immunology Modulatory effects of bestatin on T and B lymphocyte subsets and the concentration of cytokines released by Th1/Th2 lymphocytes in cyclophosphamide-treated mice [ceji.termedia.pl]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving Bestatin-amido-Me solubility for experiments
Welcome to the technical support center for Bestatin-amido-Me. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase. It is a derivative of Bestatin, a known inhibitor of Aminopeptidase N (CD13). Its primary application is in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2] SNIPERs are chimeric molecules that recruit an IAP to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3]
Q2: What are the known solubility properties of this compound?
The solubility of this compound can be challenging. Some sources indicate a solubility of less than 1 mg/mL in aqueous solutions, suggesting it is slightly soluble or insoluble.[4] However, it is generally considered soluble in dimethyl sulfoxide (B87167) (DMSO).[5] One supplier has also described it as water-soluble, though this may be dependent on specific conditions and formulation.[6] Due to these varying reports, it is crucial to perform small-scale solubility tests before proceeding with large-scale experiments.
Q3: How should I prepare a stock solution of this compound?
For most in vitro and cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO).[5]
-
Procedure:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-30 mM).
-
To aid dissolution, you can gently warm the solution (up to 37°C) and/or sonicate it in an ultrasonic bath.
-
Ensure the solution is clear and free of visible particles.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action for a this compound-based SNIPER?
A SNIPER molecule containing this compound functions by hijacking the cell's ubiquitin-proteasome system to degrade a target protein, such as Aminopeptidase N (CD13).[1][7] The Bestatin portion of the SNIPER binds to the target protein (CD13), while the IAP ligand moiety (derived from this compound) recruits an IAP E3 ligase, such as cIAP1.[1][3] This results in the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Interestingly, this process can also lead to the simultaneous degradation of the IAP itself.[2][3]
Troubleshooting Guide: Solubility Issues
This guide provides step-by-step solutions for common problems related to the solubility of this compound during experimental procedures.
Problem 1: this compound precipitates when my DMSO stock is diluted into aqueous buffer or cell culture medium.
This is a common issue known as "concentration shock" or "solvent shift," where the rapid change in solvent polarity causes the compound to fall out of solution.
-
Solution 1: Optimize the Dilution Protocol
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer or medium while vortexing or stirring vigorously to ensure rapid mixing. Then, bring it to the final volume.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes improve solubility upon dilution.
-
-
Solution 2: Adjust the Final DMSO Concentration
-
For many cell lines, a final DMSO concentration of up to 0.5% is tolerable. Keeping the final DMSO concentration as high as your experimental system allows can help maintain the solubility of the compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Solution 3: Utilize a Co-solvent System
-
If precipitation persists, consider using a co-solvent. Prepare your stock solution in a mixture of solvents. Common co-solvents for in vitro studies include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG). A typical starting point for a mixed solvent system could be a combination of DMSO and PEG 400. For in vivo studies, a formulation containing DMSO, PEG300, and Tween-80 has been reported for other poorly soluble compounds.
-
-
Solution 4: Employ Solubility Enhancers
-
For cell culture experiments, cyclodextrins such as (2-Hydroxypropyl)-β-cyclodextrin can be used to encapsulate hydrophobic compounds and increase their aqueous solubility.
-
The presence of serum in the cell culture medium can also aid in solubility, as proteins like albumin can bind to the compound and keep it in solution.
-
Problem 2: My this compound solution appears cloudy or has visible particles.
This indicates that the compound is not fully dissolved.
-
Solution 1: Aid Dissolution
-
Gently warm the solution in a 37°C water bath for 10-15 minutes.
-
Use a bath sonicator to provide energy to break up any aggregates.
-
-
Solution 2: Re-evaluate the Solvent and Concentration
-
If the compound does not fully dissolve at the desired concentration, you may need to lower the concentration or try an alternative solvent or co-solvent system as described above.
-
-
Solution 3: Filtration (with caution)
-
Filtering the solution is generally not recommended as it may remove the undissolved compound, leading to a lower effective concentration. This should only be considered as a last resort if you suspect particulate contamination rather than compound precipitation.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides a summary of solubility information for the related compound, Bestatin, and general guidelines for co-solvents that can be used to improve the solubility of hydrophobic compounds.
| Compound/Solvent System | Solvent | Maximum Concentration | Notes |
| Bestatin | 1eq. NaOH | 3.08 mg/mL (10 mM) | For the parent compound, Bestatin.[8] |
| DMSO | 4 mg/mL | For the parent compound, Bestatin.[7] | |
| This compound | Aqueous Solution | < 1 mg/mL | Indicates poor aqueous solubility.[4] |
| DMSO | Soluble | The most commonly recommended solvent for stock solutions.[5] | |
| General Co-Solvents | Ethanol | Variable | Can be used as a co-solvent with water or culture medium. |
| Polyethylene Glycol (PEG 300/400) | Variable | Often used in combination with other solvents for in vitro and in vivo studies.[9][10] | |
| Propylene Glycol (PG) | Variable | Another common co-solvent for poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Intermediate Dilution (Optional but Recommended): On the day of the experiment, perform a 1:10 intermediate dilution of the 10 mM stock in complete cell culture medium to create a 1 mM solution. Vortex immediately and vigorously upon addition.
-
Final Working Solutions: Prepare the final concentrations of this compound by serially diluting the 1 mM intermediate solution into pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed the tolerance level of your cell line (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound.
-
Treatment: Aspirate the old medium from your cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
Protocol 2: Assessing SNIPER-Mediated Protein Degradation by Western Blot
-
Cell Seeding and Treatment: Seed your target cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound-based SNIPER for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., CD13) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for assessing the activity of a this compound-based SNIPER.
Caption: Simplified mechanism of SNIPER-mediated protein degradation.
Caption: IAPs as negative regulators of the intrinsic and extrinsic apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound | 339186-54-8 | PNA18654 | Biosynth [biosynth.com]
- 7. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bestatin | Aminopeptidases | Tocris Bioscience [tocris.com]
- 9. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 10. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Bestatin-amido-Me PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of linker length in Bestatin-amido-Me Proteolysis-Targeting Chimeras (PROTACs), also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These molecules recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase to induce the degradation of target proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and evaluation of this compound PROTACs, with a focus on challenges related to linker design and optimization.
| Issue | Potential Linker-Related Cause | Troubleshooting Steps |
| PROTAC shows good binding to the target protein and cIAP1 in binary assays but fails to induce target degradation. | Incorrect Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex. Conversely, a very long and flexible linker might lead to unproductive binding modes where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination. | 1. Synthesize a Linker Library: Design and synthesize a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) units or methylene (B1212753) groups). 2. Test in Cellular Degradation Assays: Evaluate the degradation efficiency of each PROTAC in the series using Western blotting to determine the optimal linker length. |
| High concentrations of the PROTAC lead to decreased degradation (the "hook effect"). | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can form separate binary complexes with the target protein and cIAP1, reducing the concentration of the productive ternary complex. The linker's properties can influence the stability of these binary versus ternary complexes. | 1. Titrate PROTAC Concentration: Perform a detailed dose-response experiment to identify the optimal concentration range for degradation. 2. Re-evaluate Linker Design: A linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect. Consider linkers with different rigidity or conformational constraints. |
| The PROTAC is unstable in cells. | Metabolically Labile Linker: The linker may contain chemical moieties (e.g., esters) that are susceptible to cleavage by intracellular enzymes. The methyl ester on the Bestatin (B1682670) moiety can also be a point of metabolic instability. | 1. Modify Linker Chemistry: Replace labile functional groups with more stable ones, such as amides or ethers. For instance, replacing the methyl ester on Bestatin with a more stable amide has been shown to improve PROTAC stability and sustain degradation. 2. Perform Stability Assays: Assess the metabolic stability of your PROTAC in liver microsomes or cell lysates. |
| Observed degradation of cIAP1 in addition to the target protein. | Bestatin-Mediated Autoubiquitination: Bestatin and its derivatives can induce the autoubiquitination and subsequent degradation of cIAP1. This is an inherent property of the cIAP1 ligand. | 1. Monitor cIAP1 Levels: Always probe for cIAP1 levels in your Western blot experiments to be aware of this effect. 2. Consider Alternative IAP Ligands: If cIAP1 degradation is a concern for your specific application, explore the use of other IAP ligands that may have a different profile of IAP engagement and degradation. |
| Poor cell permeability of the PROTAC. | Unfavorable Physicochemical Properties of the Linker: The linker significantly contributes to the overall properties of the PROTAC molecule. A highly polar or rigid linker might impair cell permeability. | 1. Modify Linker Composition: Introduce more lipophilic or flexible elements into the linker to improve its permeability. PEG linkers are often used to enhance solubility and permeability. 2. Perform Permeability Assays: Use in vitro models like PAMPA or Caco-2 assays to assess the cell permeability of your PROTACs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a this compound PROTAC?
A1: The linker connects the this compound moiety (which binds to the cIAP1 E3 ligase) to a ligand that binds to the target protein of interest. Its crucial role is to facilitate the formation of a stable and productive ternary complex between the target protein and cIAP1, enabling the ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: How does linker length affect the degradation of target proteins by this compound PROTACs?
A2: Linker length is a critical parameter that dictates the efficiency and selectivity of protein degradation. An optimal linker length allows for the proper orientation and proximity of the target protein and cIAP1 within the ternary complex. A linker that is too short can cause steric clashes, preventing complex formation, while a linker that is too long may lead to an unstable or unproductive complex. For example, in Bestatin-based PROTACs targeting Cellular Retinoic Acid-Binding Proteins (CRABP-I and -II), variations in linker length have been shown to modulate the degradation efficiency and selectivity between the two isoforms.[1]
Q3: What are common types of linkers used in this compound PROTACs?
A3: Polyethylene glycol (PEG) and alkyl chains are the most common types of linkers used in PROTAC design due to their synthetic tractability and ability to provide the necessary flexibility and length. The choice of linker can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Q4: How can I systematically optimize the linker length for my this compound PROTAC?
A4: A systematic approach involves synthesizing a library of PROTACs where the this compound and target-binding ligand remain constant, but the linker length is varied incrementally. This can be achieved by, for example, increasing the number of PEG units or methylene groups in an alkyl chain. Each of these PROTACs is then tested in a cellular degradation assay (e.g., Western blot) to determine the optimal linker length that provides the most potent and complete degradation of the target protein.
Q5: Can the linker influence the selectivity of a this compound PROTAC?
A5: Yes, the linker can significantly impact selectivity. For closely related protein family members, a linker of a specific length and conformation may preferentially induce the formation of a productive ternary complex with one protein over another. For instance, with Bestatin-based PROTACs targeting CRABP-I and CRABP-II, a longer polyethylene glycol (PEG) linker can shift the degradation selectivity towards CRABP-I, while a shorter one favors CRABP-II degradation.[1]
Quantitative Data on Linker Length and Degradation Efficacy
The following table summarizes quantitative data from a study on this compound PROTACs targeting Cellular Retinoic Acid-Binding Protein I (CRABP-I) and II (CRABP-II), demonstrating the impact of linker length on degradation. The PROTACs consist of methyl bestatin (MeBS) linked to all-trans retinoic acid (ATRA).
| PROTAC | Linker Composition (n) | Target Protein | Concentration (µM) | Remaining Protein (%) |
| 4a | n=1 (PEG) | CRABP-I | 1 | ~100 |
| CRABP-II | 1 | ~50 | ||
| 4b | n=2 (PEG) | CRABP-I | 1 | ~80 |
| CRABP-II | 1 | ~20 | ||
| 4c | n=3 (PEG) | CRABP-I | 1 | ~50 |
| CRABP-II | 1 | ~40 | ||
| 4d | n=4 (PEG) | CRABP-I | 1 | ~40 |
| CRABP-II | 1 | ~60 |
Data is estimated from graphical representations in the cited literature and is for comparative purposes.
Experimental Protocols
General Synthesis of Bestatin-amido-linker-ATRA PROTACs
This protocol describes a general method for synthesizing a library of PROTACs with varying linker lengths by coupling a Bestatin derivative to all-trans retinoic acid (ATRA) via a PEG linker.
Materials:
-
Bestatin methyl ester hydrochloride
-
α,ω-Functionalized polyethylene glycol (PEG) linkers of varying lengths
-
All-trans retinoic acid (ATRA)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel, HPLC columns)
Procedure:
-
Linker Attachment to Bestatin: Dissolve Bestatin methyl ester hydrochloride and a PEG linker with a terminal amine and a terminal carboxylic acid in anhydrous DMF. Add a coupling reagent like HATU and a base such as DIPEA. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purification of Intermediate: Purify the resulting Bestatin-linker conjugate by column chromatography.
-
Coupling to ATRA: Dissolve the purified Bestatin-linker conjugate and ATRA in anhydrous DMF. Add a coupling reagent and a base. Stir the reaction at room temperature until completion.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Western Blot Protocol for CRABP-II Degradation
This protocol details the steps to assess the degradation of CRABP-II in cells treated with this compound PROTACs.
Materials:
-
Cell line expressing CRABP-II (e.g., HeLa cells)
-
Cell culture medium and supplements
-
This compound PROTACs
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CRABP-II
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for CRABP-II overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the CRABP-II signal to the loading control to determine the percentage of remaining protein.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound PROTACs in mediating the degradation of a target protein.
References
Technical Support Center: Bestatin-amido-Me Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bestatin-amido-Me and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Bestatin (B1682670) and its derivatives?
A1: The synthesis of Bestatin and its analogs can be broadly categorized into solution-phase and solid-phase peptide synthesis (SPPS) approaches. Common strategies involve the stereoselective synthesis of the key α-hydroxy-β-amino acid core, followed by coupling with the desired amino acid methyl ester. Several methods have been reported, including those starting from amino acids or sugars, employing asymmetric catalysis, and utilizing multi-component reactions like the Passerini reaction.[1] A common precursor strategy using an α,β-unsaturated ester has also been described.[2]
Q2: What are the critical stereocenters in Bestatin, and why are they important?
A2: Bestatin has two critical stereocenters that determine its biological activity: the (2S, 3R) configuration in the 3-amino-2-hydroxy-4-phenylbutanoyl moiety. The stereochemistry at these positions is crucial for potent inhibition of target aminopeptidases.[3] For instance, the 2S stereoisomers exhibit strong inhibitory activity.[3]
Q3: How can I purify the final this compound product?
A3: Purification of this compound and its analogs typically involves chromatographic techniques. Flash chromatography is a common method for purifying intermediates and the final product.[1] For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is often employed.[4] Depending on the scale and purity requirements, other techniques like preparative Thin Layer Chromatography (TLC) may also be used.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in the Synthesis of the α-hydroxy-β-amino Acid Core
Question: I am getting a mixture of diastereomers during the synthesis of the (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid precursor. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge. Here are several approaches to consider:
-
Choice of Synthetic Route: Some routes are inherently more stereoselective than others. For example, the Passerini three-component reaction has been reported to yield a 1.5:1 mixture of diastereomers.[1] In contrast, a nitroaldol reaction of Boc-D-Phe-H with nitromethane (B149229) in the presence of sodium hydride and 15-crown-5 (B104581) has been shown to produce a trans-oxazolidine with a diastereomeric ratio greater than 16:1.[4]
-
Reagent Control: The choice of reagents and catalysts is critical. For instance, in reductions of a ketone precursor, the choice of reducing agent can significantly influence the stereochemical outcome.
-
Chiral Auxiliaries: Employing chiral auxiliaries can effectively control the stereochemistry during key bond-forming reactions.
-
Chromatographic Separation: If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography.[4]
Issue 2: Low Yields in Coupling Reactions
Question: My peptide coupling reaction between the α-hydroxy-β-amino acid and the amino acid methyl ester is resulting in low yields. What could be the problem?
Answer: Low coupling yields can stem from several factors. Here are some troubleshooting steps:
-
Coupling Reagents: Ensure your coupling reagents are fresh and active. Commonly used coupling reagents for Bestatin synthesis include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).[1]
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. Reactions are often carried out at 0 °C to room temperature. Ensure the reaction environment is anhydrous if using moisture-sensitive reagents.
-
Protecting Groups: Incompatibility or incomplete deprotection of protecting groups on the amino or carboxylic acid functionalities can hinder the coupling reaction. Ensure complete deprotection before the coupling step.
-
Steric Hindrance: The bulky nature of the α-hydroxy-β-amino acid can sometimes lead to steric hindrance. Using a more potent coupling reagent or slightly elevated temperatures might help overcome this.
Issue 3: Difficulties with Product Purification
Question: I am having trouble purifying my final this compound product. It seems to be co-eluting with byproducts.
Answer: Purification challenges are common, especially when dealing with closely related impurities. Consider the following strategies:
-
Optimize Chromatographic Conditions:
-
Column Choice: Use a high-resolution column for flash chromatography or HPLC.
-
Solvent System: Perform a thorough screening of different solvent systems (mobile phases) to achieve better separation. A gradient elution is often more effective than an isocratic one.
-
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method to remove minor impurities.
-
Alternative Purification Techniques: For challenging separations, consider preparative TLC or employing a different chromatographic mode (e.g., reverse-phase vs. normal-phase).
-
Impurity Identification: If possible, identify the major impurities using techniques like LC-MS or NMR. Knowing the structure of the impurity can help in designing a more effective purification strategy.
Experimental Protocols
General Procedure for Solid-Phase Synthesis of Bestatin Analogs
This protocol is adapted from a method used for synthesizing a library of Bestatin derivatives.[1]
-
Resin Preparation: Start with Wang resin. Couple the first amino acid to the resin using HATU, DIEA, and catalytic DMAP for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF for 30 minutes.
-
Coupling of the α-hydroxy-β-amino acid: Couple the synthesized α-hydroxy-β-amino acid to the resin-bound amino acid using HATU for 1 hour.
-
Cleavage from Resin: Cleave the final product from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% H₂O for 2 hours.
-
Product Isolation: Collect the cleavage mixture and wash the resin with fresh cleavage solution. Concentrate the combined filtrates to obtain the crude product, which can then be purified by chromatography.
Synthesis of Weinreb Amides (Key Intermediate for the α-hydroxy-β-amino acid)
This protocol is a key step in the synthesis of the α-hydroxy-β-amino acid precursor.[1]
-
In an oven-dried, two-neck, round-bottom flask under an argon atmosphere, dissolve the N-Boc-D-amino acid in dry CH₂Cl₂ and cool the solution to -15 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride, followed by N-methylmorpholine.
-
After 5 minutes, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in portions over 30 minutes.
-
Allow the reaction to proceed to completion, then work up to isolate the Weinreb amide.
Quantitative Data Summary
Table 1: Diastereoselectivity in Bestatin Precursor Synthesis
| Reaction | Diastereomeric Ratio (trans:cis or desired:undesired) | Reference |
| Passerini three-component reaction | 1.5:1 | [1] |
| Nitroaldol of Boc-D-Phe-H with nitromethane, NaH, 15-crown-5 | >16:1 | [4] |
Table 2: Yields for Solid-Phase Synthesis of Bestatin Analogs
| Analog Synthesized | Overall Yield | Reference |
| Bestatin analogs 1-6 | 60% to 70% | [1] |
Visual Guides
Logical Workflow for Troubleshooting Low Coupling Yields
Caption: A flowchart for troubleshooting low yields in peptide coupling reactions.
General Synthetic Workflow for Bestatin Analogs via Solid-Phase Synthesis
Caption: A generalized workflow for the solid-phase synthesis of Bestatin analogs.
References
- 1. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Bestatin-amido-Me
Welcome to the technical support center for Bestatin-amido-Me. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on understanding and mitigating off-target effects.
This compound is a derivative of the natural product Bestatin and functions as a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases. It is primarily used as a component of Proteolysis Targeting Chimeras (PROTACs), specifically in a class of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to recruit IAPs, such as cellular IAP1 (cIAP1), to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Off-target effects with this compound-based PROTACs can arise from several factors, including unintended degradation of proteins other than the target of interest, effects related to the modulation of IAP biology, and inherent activities of the this compound moiety itself. This guide will help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a PROTAC context?
A1: this compound serves as the E3 ligase-recruiting ligand in a PROTAC. It binds to IAP proteins, primarily cIAP1, bringing the E3 ligase into close proximity with the target protein bound by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Q2: What are the known on-target and potential off-target binding partners of Bestatin and its derivatives?
A2: Bestatin, the parent compound of this compound, is a known inhibitor of several aminopeptidases. While specific binding affinities for this compound across a wide panel of proteins are not extensively published in a comparative format, the parent compound's activity provides insight into potential off-targets.
| Target Class | Specific Enzymes | Role of Interaction | Potential Off-Target Effect |
| On-Target | cIAP1, XIAP | E3 ligase recruitment for PROTAC action | Desired protein degradation |
| Potential Off-Target | Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), Aminopeptidase B (APB) | Inhibition of enzymatic activity | Altered peptide metabolism, modulation of angiogenesis, and immune responses.[1] |
Q3: Can this compound-based PROTACs lead to the degradation of the IAP E3 ligase itself?
A3: Yes, a known phenomenon with IAP-recruiting PROTACs, including those based on Bestatin, is the induction of auto-ubiquitination and subsequent proteasomal degradation of the IAP E3 ligase, particularly cIAP1.[2][3] This can impact the efficiency and duration of target protein degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound-based PROTACs.
Problem 1: No or Poor Target Protein Degradation
Possible Causes:
-
Low Cell Permeability of the PROTAC: The molecule may not be efficiently entering the cells.
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and the IAP E3 ligase.
-
Low Expression of cIAP1/XIAP in the Cell Line: The cell line may not express sufficient levels of the required E3 ligase.
-
Rapid PROTAC Metabolism: The compound may be quickly degraded within the cell.
-
Target Protein Characteristics: The target protein may have a very long half-life or reside in a cellular compartment inaccessible to the PROTAC or the proteasome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or poor target protein degradation.
Experimental Protocols:
-
Ternary Complex Formation Assay (Co-Immunoprecipitation):
-
Treat cells with the this compound-based PROTAC and a control (e.g., vehicle or a non-binding analog).
-
Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitate the target protein using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample and probe for the presence of cIAP1 or XIAP. An increased signal in the PROTAC-treated sample indicates ternary complex formation.
-
Problem 2: The "Hook Effect" - Reduced Degradation at High PROTAC Concentrations
Possible Causes:
-
Formation of Binary Complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the hook effect.
Experimental Protocols:
-
Dose-Response Analysis for Protein Degradation (Western Blot):
-
Treat cells with a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar).
-
Lyse the cells and perform a Western blot for the target protein.
-
Quantify the band intensities relative to a loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and observe any hook effect at higher concentrations.
-
Problem 3: Off-Target Protein Degradation
Possible Causes:
-
Non-specific Binding of the Target-Binding Ligand: The "warhead" of the PROTAC may bind to proteins other than the intended target.
-
This compound Mediated Degradation of Other Proteins: Although less common, the IAP ligand itself could contribute to the degradation of proteins that are endogenously associated with IAPs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target protein degradation.
Experimental Protocols:
-
Proteomic Analysis to Identify Off-Targets:
-
Treat cells with the this compound-based PROTAC and a vehicle control.
-
Perform quantitative proteomics (e.g., using SILAC or TMT labeling) to identify proteins that are significantly downregulated in the presence of the PROTAC.
-
Validate the identified off-targets by Western blot.
-
Problem 4: Unintended Phenotypic Effects or Cellular Toxicity
Possible Causes:
-
Degradation of cIAP1: As IAPs are key regulators of cell death and signaling pathways like NF-κB, their degradation can lead to unintended cellular consequences.
-
Inhibition of Aminopeptidases: The Bestatin moiety may inhibit cell surface aminopeptidases, leading to off-target effects on cell signaling and viability.
-
Toxicity of the Target-Binding Ligand: The "warhead" itself might have cytotoxic effects independent of protein degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unintended phenotypic effects.
Experimental Protocols:
-
Monitoring cIAP1 Auto-degradation (Western Blot):
-
Perform a time-course experiment, treating cells with the PROTAC for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells and perform a Western blot for both the target protein and cIAP1.
-
Observe the kinetics of target degradation versus cIAP1 degradation.
-
-
In-Cell Ubiquitination Assay:
-
Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), and a vehicle control.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target protein.
-
Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody. An increase in the ubiquitination signal in the PROTAC-treated sample confirms on-target mechanism.
-
Quantitative Data Summary
| Compound | XIAP BIR3 (Ki, nM) | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | Reference |
| Smac Mimetic (Compound 1) | 156 | 2.5 | 4.5 | [4] |
| Smac Mimetic (Compound 7) | 36 | <1 | <1.9 | [1] |
Note: Lower Ki values indicate higher binding affinity. The relatively lower affinity of Bestatin-based ligands for IAPs might contribute to a less pronounced hook effect but could also necessitate higher concentrations for efficient target degradation.
By systematically working through these troubleshooting guides and utilizing the provided experimental protocols, researchers can better understand and mitigate the off-target effects of this compound-based PROTACs, leading to more reliable and interpretable experimental outcomes.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Bestatin-amido-Me in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Bestatin-amido-Me in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Q1: My this compound solution seems to be losing activity over a short period. What are the likely causes?
A1: The loss of activity in your this compound solution is likely due to chemical degradation. As a dipeptide derivative, this compound is susceptible to degradation in aqueous solutions. The primary causes are:
-
Hydrolysis: The peptide bond in this compound can be cleaved by water, a process that is significantly influenced by the pH of the solution. This is a common degradation pathway for peptides.
-
Oxidation: Certain amino acid residues can be susceptible to oxidation, especially if the solution is exposed to air (oxygen) or contains oxidizing agents. While the primary amino acids in Bestatin are not highly susceptible, oxidation can still be a contributing factor over time.
-
Incorrect Storage Temperature: Storing the solution at room temperature or even at 4°C for extended periods can accelerate degradation.
Q2: I'm observing precipitate formation in my this compound stock solution. What could be the reason?
A2: Precipitate formation can be due to a few factors:
-
Poor Solubility: this compound may have limited solubility in purely aqueous buffers. If the concentration is too high, it can precipitate out of solution.
-
Aggregation: Peptides can sometimes self-associate and form larger aggregates that precipitate. This can be influenced by factors like pH, ionic strength, and temperature.[1]
-
Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation as the degradation progresses.
Q3: How can I prepare a stock solution of this compound to maximize its stability?
A3: To prepare a stable stock solution, follow these recommendations:
-
Use an Organic Solvent: Dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] Stock solutions in DMSO are reported to be stable for up to one month when stored at -20°C.
-
High Concentration: Prepare a concentrated stock solution to minimize the volume needed for your experiments, which will also limit the amount of organic solvent introduced into your aqueous experimental medium.
-
Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for storing this compound in an aqueous solution for short-term use?
Q5: For how long can I store a diluted aqueous solution of this compound?
A5: Aqueous solutions of Bestatin and its derivatives are generally unstable. It is recommended to prepare fresh aqueous dilutions for each experiment from a frozen organic stock solution. If temporary storage is unavoidable, keep the solution on ice and use it within a few hours. For Bestatin hydrochloride, it is not recommended to store the aqueous solution for more than one day.
Q6: Are there any additives I can use to improve the stability of this compound in my solution?
A6: Yes, certain excipients can help stabilize peptides in solution. These include:
-
Cryoprotectants/Lyoprotectants: For long-term storage, especially if lyophilization is an option, sugars (like sucrose (B13894) or trehalose) and polyols (like mannitol) can be used.
-
Buffering Agents: Use a suitable buffer to maintain the optimal pH. Phosphate or acetate (B1210297) buffers are commonly used.
-
Antioxidants: If oxidation is a concern, the addition of antioxidants like ascorbic acid or EDTA (to chelate metal ions that can catalyze oxidation) might be beneficial.
Q7: What are the expected degradation products of this compound?
A7: The most probable degradation product of this compound via hydrolysis is the cleavage of the amide bond, resulting in (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and the methyl ester of L-leucinamide. Further hydrolysis of the methyl ester could also occur.
Data Presentation
The following tables summarize qualitative stability information for Bestatin derivatives based on general peptide stability principles. It is important to note that quantitative data for this compound is not extensively published; therefore, the information below provides general guidance.
Table 1: General Stability of this compound in Different Solvents
| Solvent | Recommended Storage Temperature | Estimated Stability | Recommendations |
| Anhydrous DMSO | -20°C or -80°C | Good (up to 1 month at -20°C) | Recommended for long-term stock solutions. Aliquot to avoid freeze-thaw cycles. |
| Anhydrous Ethanol | -20°C or -80°C | Moderate | Suitable for stock solutions. Ensure it is anhydrous. |
| Aqueous Buffers | 2-8°C (on ice) | Poor | Prepare fresh for each experiment. Use within a few hours. |
| Aqueous Buffers | -20°C | Poor | Freezing aqueous solutions can lead to pH shifts and concentration effects that may accelerate degradation. |
Table 2: Influence of pH and Temperature on the Stability of Dipeptides in Aqueous Solution
| pH Range | Temperature | General Stability Trend | Primary Degradation Pathway |
| Acidic (pH < 4) | Room Temperature (20-25°C) | Moderate to Poor | Acid-catalyzed hydrolysis |
| Near Neutral (pH 6-7.5) | Room Temperature (20-25°C) | Moderate | General hydrolysis |
| Alkaline (pH > 8) | Room Temperature (20-25°C) | Poor | Base-catalyzed hydrolysis |
| Any pH | Elevated (> 37°C) | Very Poor | All degradation reactions are significantly accelerated. |
| Near Neutral (pH 6-7.5) | Low (2-8°C) | Improved but still limited | Hydrolysis rate is slowed but not stopped. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of this compound over time under specific storage conditions.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Trifluoroacetic acid (TFA) or formic acid
- Appropriate buffers (e.g., phosphate, acetate) at desired pH values
- Calibrated pH meter
- HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Temperature-controlled incubator or water bath
- Autosampler vials
2. Preparation of Solutions:
- Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
- Working Solutions: Dilute the stock solution with the desired aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL. Prepare enough volume for all time points.
3. Stability Study Procedure:
- Dispense the working solutions into separate, tightly sealed vials for each time point and condition (e.g., 0, 2, 4, 8, 24, 48 hours).
- Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- At each time point, retrieve one vial from each condition. If the samples are frozen, thaw them quickly and consistently.
- Transfer the samples to HPLC autosampler vials for analysis.
4. HPLC Analysis:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient could be:
- 0-5 min: 95% A, 5% B
- 5-25 min: Linear gradient to 5% A, 95% B
- 25-30 min: Hold at 5% A, 95% B
- 30-35 min: Return to 95% A, 5% B and equilibrate
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 258 nm (based on the absorbance maxima of Bestatin)
- Injection Volume: 20 µL
5. Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Plot the natural logarithm of the peak area versus time for each condition.
- If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining the degradation kinetics of this compound.
Caption: Likely hydrolytic degradation pathway of this compound in aqueous solution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. apexbt.com [apexbt.com]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
Bestatin-amido-Me stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Bestatin-amido-Me, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: For maximum stability, lyophilized this compound should be stored at -20°C in a tightly sealed vial, protected from light.[1][2][3] For long-term storage, maintaining these conditions is critical to prevent degradation. Many peptides are hygroscopic (absorb moisture from the air); therefore, storing the vial within a desiccator is also recommended to ensure longevity.[1][2]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[2][3] This prevents condensation from forming inside the vial, which could compromise the stability of the compound. We recommend using a sterile, slightly acidic buffer (pH 5-7) or a suitable organic solvent like DMSO for initial dissolution, followed by dilution with your experimental buffer.[2] Always use sterile water or buffers to avoid bacterial contamination, which can degrade the peptide.[2]
Q3: How stable is this compound in solution, and what are the optimal storage conditions for stock solutions?
A3: Peptide solutions are significantly less stable than their lyophilized form.[1][2] For this reason, we advise preparing fresh solutions for each experiment whenever possible. If you must store a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4] These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.[4][5]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors, including degradation of the compound, inaccurate concentration of solutions, or issues with the experimental setup.[6][7] Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can all lead to a loss of activity.[4] We recommend verifying the integrity of your stock solution and preparing fresh dilutions for each experiment.
Storage and Handling Summary
| Condition | Lyophilized Powder | In Solution |
| Temperature | -20°C for long-term storage.[1][3][5] | -20°C for short-term, -80°C for long-term.[4][5] |
| Light | Store in a dark container or amber vial.[1][4] | Protect from light by using amber vials or wrapping tubes in foil.[4] |
| Moisture | Store in a tightly sealed vial, preferably in a desiccator.[1][2] | N/A |
| Freeze-Thaw | N/A | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2][4] |
| Shelf Life | Can be stable for several years under optimal conditions.[1][3] | Limited shelf life; prepare fresh when possible.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or No Inhibitory Activity | 1. Degradation of this compound due to improper storage or handling.[4] 2. Incorrect concentration of the working solution. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock from the lyophilized powder. 2. Verify all calculations and ensure pipettes are calibrated correctly. 3. Consider performing an analytical check of the stock solution's concentration and purity via HPLC or LC-MS.[4] |
| Precipitation in Stock or Working Solution | 1. Poor solubility in the chosen solvent or buffer. 2. The solution may be supersaturated. | 1. Consult the product datasheet for the recommended solvent. 2. Gentle warming or sonication may aid in dissolution.[2][3] 3. For aqueous solutions, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before diluting.[3] |
| Inconsistent IC50 Values | 1. Variability in cell seeding density. 2. Compound degradation over the course of the experiment. 3. Inconsistent incubation times. | 1. Ensure consistent cell numbers in all wells.[6] 2. Prepare fresh dilutions of this compound for each experiment. 3. Standardize all incubation periods across experiments.[6] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening. This typically takes about 30 minutes.[2]
-
Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of the compound. Perform this step quickly to minimize exposure to air and moisture.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the lyophilized powder to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for any temperature sensitivity information on the product datasheet first.[3][4]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term preservation.[4]
Visual Guides
Caption: Experimental workflow for this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Role of this compound in PROTAC signaling.
References
Technical Support Center: Overcoming Resistance to Bestatin-amido-Me Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Bestatin-amido-Me and related aminopeptidase (B13392206) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of Bestatin, a natural dipeptide analog that acts as a competitive, reversible inhibitor of several metallo-aminopeptidases, including aminopeptidase N (CD13) and leucine (B10760876) aminopeptidase. By blocking these enzymes, this compound disrupts the normal cellular turnover of peptides, leading to an intracellular amino acid deprivation response. This can trigger apoptosis (programmed cell death) in cancer cells, which are often more metabolically active and sensitive to nutrient deprivation.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to aminopeptidase inhibitors like this compound can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Activation of Pro-survival Signaling Pathways: Cancer cells can compensate for the stress induced by aminopeptidase inhibition by upregulating pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway promotes cell growth, proliferation, and survival, counteracting the apoptotic effects of the drug.
-
Decreased Drug Activation (for pro-drugs): If this compound is a pro-drug that requires enzymatic activation within the cell, downregulation of the activating enzyme can lead to resistance. For instance, resistance to the aminopeptidase inhibitor pro-drug CHR2863 has been linked to the downregulation of carboxylesterase 1 (CES1).
-
Drug Sequestration: Resistant cells may develop mechanisms to sequester the drug in intracellular compartments, such as lipid droplets, preventing it from reaching its target aminopeptidases.
Q3: How can we overcome resistance to this compound in our experiments?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
PI3K/Akt/mTOR Pathway Inhibitors: Combining this compound with an mTOR inhibitor like rapamycin (B549165) can synergistically inhibit cancer cell growth by targeting a key resistance pathway.
-
P-glycoprotein Inhibitors: Co-administration with a P-gp inhibitor, such as resveratrol, can increase the intracellular concentration of this compound in resistant cells.[1]
-
Inducers of Apoptosis: Combining with other apoptosis-inducing agents, such as TRAIL (TNF-related apoptosis-inducing ligand), may enhance the cytotoxic effect.
-
-
Development of Novel Analogs: Synthesizing and screening new derivatives of Bestatin may lead to compounds that are less susceptible to resistance mechanisms.
Q4: What are the recommended starting concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro experiments could be from 0.1 µM to 100 µM.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques. | |
| No significant effect of this compound on cell viability. | Cell line is intrinsically resistant. | Screen a panel of different cell lines to find a sensitive model. |
| Incorrect drug concentration. | Perform a dose-response curve to determine the appropriate concentration range. | |
| Drug degradation. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. | |
| Development of resistance over time. | Selection of a resistant subpopulation of cells. | See FAQ Q2 for mechanisms and Q3 for strategies to overcome resistance. |
| Upregulation of pro-survival pathways. | Analyze the activation status of pathways like PI3K/Akt/mTOR via Western blot. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data related to Bestatin and other aminopeptidase inhibitors.
Table 1: IC50 Values of Aminopeptidase Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| U937 (AML) | CHR2863 | ~0.02 µM | ~5.4 µM | ~270-fold |
| K562/ADR (Leukemia) | Bestatin | >100 µM | ~50 µM (with Resveratrol) | N/A |
Table 2: Combination Index (CI) for Bestatin with Other Agents
| Cell Line | Combination | CI Value | Interpretation |
| K562/ADR | Bestatin + Resveratrol | < 1 | Synergistic |
A Combination Index (CI) less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for a duration relevant to your experimental endpoint (e.g., 72 hours).
-
Perform a cell viability assay to determine the IC50.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Passage the cells as they reach 70-80% confluency.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Monitor the cells closely for signs of stress or widespread cell death. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Continue this process of gradual dose escalation over several months.
-
-
Characterize the Resistant Cell Line:
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant phenotype is achieved (e.g., a 10-fold or higher increase in IC50), the cell line can be considered resistant.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol details the procedure for assessing the activation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells and treat with this compound at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Strategies to overcome this compound resistance.
Caption: Workflow for generating a resistant cell line.
References
Technical Support Center: Enhancing the Potency of Bestatin-Amido-Me Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bestatin-amido-Me conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and what is their primary mechanism of action?
Bestatin (B1682670) is a natural dipeptide analog that potently inhibits metallo-aminopeptidases, such as leucine (B10760876) aminopeptidase (B13392206) (LAP) and aminopeptidase N (APN/CD13).[1][2] "this compound conjugates" refer to synthetic derivatives of Bestatin where a methylamide group has been incorporated, typically to modify the C-terminus of the leucine residue. This modification is intended to enhance cell permeability, stability, and ultimately, the inhibitory potency of the compound. The primary mechanism of action involves the interaction of the α-hydroxy-β-amino acid moiety of the Bestatin scaffold with the active site zinc ion of the target aminopeptidase, leading to competitive inhibition.[1]
Q2: How does the methylamide modification in this compound conjugates potentially enhance potency?
The methylamide modification can increase the conjugate's resistance to cellular peptidases, prolonging its intracellular half-life. Furthermore, by neutralizing the negative charge of the C-terminal carboxylate, the lipophilicity of the molecule is increased. This can lead to improved cell membrane permeability, allowing more of the inhibitor to reach its intracellular targets. Some studies suggest that hydrophobic derivatives of Bestatin, such as the methyl ester, can induce apoptosis at lower concentrations than the parent compound, indicating that enhanced cellular uptake is a key factor in improving potency.[1]
Q3: What are the key safety precautions to consider when handling this compound conjugates?
As with any potent cytotoxic agent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation. Dispose of all waste materials in accordance with institutional and national guidelines for hazardous chemical waste.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | - Purity of starting materials: Impurities in reactants can lead to side reactions and lower yields.- Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time can hinder the reaction.- Inefficient purification: Product loss during extraction, washing, or chromatography. | - Verify Purity: Ensure all starting materials are of high purity using appropriate analytical techniques (e.g., NMR, mass spectrometry).- Optimize Conditions: Systematically vary reaction parameters such as temperature, solvent, and catalyst to find the optimal conditions. Monitor reaction progress using Thin Layer Chromatography (TLC).[3]- Improve Purification: Use high-quality silica (B1680970) gel for column chromatography and select an appropriate eluent system. Ensure complete extraction from the reaction mixture.[3] |
| Formation of multiple products or isomers | - Lack of stereocontrol: The synthesis of Bestatin and its analogs requires precise stereochemical control.- Side reactions: Competing reactions can lead to the formation of undesired byproducts. | - Use Stereoselective Methods: Employ chiral catalysts or starting materials to ensure the desired stereoisomer is formed.[4]- Protect Functional Groups: Use protecting groups for reactive functional groups that are not involved in the desired reaction to prevent side reactions. |
| Product degradation | - Thermal instability: Some conjugates may be sensitive to high temperatures.- Instability in solution: The product may degrade over time when dissolved in certain solvents. | - Control Temperature: Avoid excessive heating during reaction workup and solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.[3]- Proper Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Prepare solutions fresh for each experiment. |
Experimental Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell-based assay results | - Inconsistent cell health: Variations in cell passage number, confluency, or viability can affect results.- Inaccurate compound concentration: Errors in serial dilutions or compound instability in media.- Cell line-specific effects: The expression levels of the target aminopeptidase can vary between cell lines. | - Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.- Prepare Fresh Dilutions: Prepare fresh serial dilutions of the conjugate for each experiment from a recently prepared stock solution.- Characterize Cell Lines: Confirm the expression of the target aminopeptidase in your cell line of choice using techniques like Western blotting or flow cytometry. |
| Incomplete enzyme inhibition in biochemical assays | - Incorrect enzyme concentration: The amount of enzyme used may be too high for the inhibitor concentration range.- Inhibitor instability: The conjugate may be degrading in the assay buffer.- Incorrect assay conditions: pH, temperature, or substrate concentration may not be optimal. | - Optimize Enzyme Concentration: Titrate the enzyme to determine the optimal concentration for the assay.- Check Inhibitor Stability: Assess the stability of the conjugate in the assay buffer over the time course of the experiment.- Verify Assay Conditions: Ensure that the assay buffer pH and temperature are optimal for both enzyme activity and inhibitor binding. |
| Low cellular uptake of the conjugate | - Low membrane permeability: Despite the methylamide modification, the compound may still have poor passive diffusion.- Efflux pump activity: The conjugate may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp). | - Use Permeabilizing Agents: In mechanistic studies, consider using sub-toxic concentrations of membrane permeabilizing agents to confirm intracellular target engagement.- Co-administer Efflux Pump Inhibitors: Use known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) to determine if active efflux is limiting intracellular accumulation.[1] |
Quantitative Data
Table 1: Inhibitory Potency of Bestatin and Analogs against Aminopeptidases
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Bestatin | Cytosol Aminopeptidase | 0.5 nM (IC50) | [5] |
| Bestatin | Aminopeptidase N (APN) | 5 nM (IC50) | [5] |
| Bestatin | Zinc Aminopeptidase | 0.28 µM (IC50) | [5] |
| Bestatin Analog 15 (Tyr(OMe)) | PfA-M1 | 43 nM (Ki) | [6] |
| Bestatin | Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ M (Ki) | [7] |
Experimental Protocols
General Protocol for Synthesis of Bestatin Derivatives
This protocol is a general guideline based on the synthesis of Bestatin analogs and should be adapted for specific this compound conjugates.
-
Weinreb Amide Formation:
-
Dissolve the N-Boc-D-amino acid in dry dichloromethane (B109758) (CH2Cl2) and cool to -15°C.
-
Add N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC.HCl) in portions over 30 minutes.
-
Allow the reaction to warm to room temperature and proceed for 5 hours.
-
Perform an aqueous workup and extract the product with CH2Cl2.
-
Purify the resulting Weinreb amide by flash chromatography.[6]
-
-
Coupling and Deprotection:
-
Couple the synthesized intermediate with the desired amino acid methylamide.
-
Perform global deprotection of the Boc group and any other protecting groups.
-
Purify the final this compound conjugate using reverse-phase HPLC.
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound conjugate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the conjugate.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Aminopeptidase Activity Assay
-
Prepare a reaction buffer (e.g., Tris-HCl with appropriate cofactors).
-
Add the purified aminopeptidase enzyme to the buffer.
-
Add the this compound conjugate at various concentrations and pre-incubate with the enzyme.
-
Initiate the reaction by adding a fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin).
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the conjugate.
Visualizations
References
- 1. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. aminoallyl-utp.com [aminoallyl-utp.com]
- 6. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bestatin-amido-Me & Derivatives
Disclaimer: The following information is primarily based on studies of Bestatin (B1682670) (Ubenimex). "Bestatin-amido-Me" is presumed to be a derivative with a similar mechanism of action. Researchers should validate these protocols and troubleshooting guides for their specific compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bestatin?
A1: Bestatin is a competitive, reversible inhibitor of several aminopeptidases, including aminopeptidase (B13392206) N (CD13), leucine (B10760876) aminopeptidase, and aminopeptidase B.[1][2] By inhibiting these enzymes, Bestatin can modulate various biological pathways, including inducing apoptosis in cancer cells.[3][4]
Q2: How should I dissolve and store Bestatin?
A2: Bestatin is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to two years. In DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.
Q3: Is there a correlation between CD13 expression and sensitivity to Bestatin?
A3: While Bestatin inhibits CD13, a clear correlation between the level of CD13 expression and a cell line's sensitivity to Bestatin has not always been observed.[3] Some studies suggest that the anti-proliferative effects may also be due to intracellular interactions.
Q4: What are the expected cellular effects of Bestatin treatment?
A4: Bestatin has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3][4] This is often accompanied by DNA fragmentation and the activation of caspases, particularly caspase-3.[3]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- "Edge effect" in 96-well plates | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity. |
| Low absorbance readings | - Insufficient cell number- Low metabolic activity of cells- Incomplete solubilization of formazan (B1609692) crystals | - Optimize cell seeding density.- Increase incubation time with the MTT reagent.- Ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solvent. |
| High background | - Contamination of media or reagents- Compound interference | - Use sterile technique and fresh reagents.- Run a control with the compound in cell-free media to check for direct reaction with the MTT reagent. |
Apoptosis Assays (e.g., Annexin V Staining)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) | - Compound concentration is too high, causing rapid cell death.- Harsh cell handling. | - Perform a dose-response experiment to find the optimal concentration that induces apoptosis.- Handle cells gently during harvesting and staining. |
| Low percentage of apoptotic cells | - Compound concentration is too low.- Insufficient incubation time. | - Increase the concentration of this compound.- Perform a time-course experiment to determine the optimal treatment duration. |
| High background fluorescence | - Incomplete washing of cells.- Non-specific binding of Annexin V. | - Ensure thorough but gentle washing of cells.- Use the recommended binding buffer and incubate for the specified time. |
Data Presentation
Table 1: Cell Line Specific IC50 Values for Bestatin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P39/TSU | Leukemia | "close to the maximum serum concentration when bestatin was orally administered at 30 mg in clinical application" | [3] |
| HL-60 | Leukemia | "close to the maximum serum concentration when bestatin was orally administered at 30 mg in clinical application" | [3] |
| U937 | Leukemia | "close to the maximum serum concentration when bestatin was orally administered at 30 mg in clinical application" | [3] |
| KG1 | Leukemia | Proliferation not significantly inhibited | [3] |
| K562 | Leukemia | Proliferation inhibited, but less sensitive than P39/TSU, HL60, and U937 | [3] |
| ABC-1 | Lung Adenocarcinoma | Growth inhibited | [4] |
| RERF-LC-OK | Lung Adenocarcinoma | Growth inhibited | [4] |
| RERF-LC-MS | Lung Adenocarcinoma | Growth not significantly inhibited | [4] |
| SQ-5 | Lung Squamous Cell Carcinoma | Growth inhibited (more sensitive than adenocarcinoma lines) | [4] |
| EBC-1 | Lung Squamous Cell Carcinoma | Growth inhibited (more sensitive than adenocarcinoma lines) | [4] |
Experimental Protocols
Cell Viability MTT Assay
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Annexin V Staining
This protocol is for detecting apoptosis via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Ice-cold PBS
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot for Caspase Activation
This protocol is for detecting the cleavage of caspases as a marker of apoptosis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. An increase in the cleaved form of caspase-3 indicates apoptosis induction.
Visualizations
Caption: Experimental workflows for assessing cell viability, apoptosis, and protein expression.
Caption: Proposed signaling pathway for Bestatin-induced apoptosis.
References
- 1. Inhibitory effect of bestatin on the growth of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Growth inhibitory effect of bestatin on choriocarcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Bestatin-Amido-Me Linkers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Bestatin-amido-Me linkers and similar Bestatin-based conjugates. The focus is on understanding and mitigating the cytotoxicity of these compounds during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bestatin (B1682670) and its derivatives?
Bestatin and its analogues are potent inhibitors of several aminopeptidases, including aminopeptidase (B13392206) N (CD13).[1] By inhibiting these enzymes, Bestatin can induce apoptosis (programmed cell death) in various cancer cell lines.[1][2] The cytotoxic effects are often mediated through the induction of DNA fragmentation and the activation of caspases, such as caspase-3.[1]
Q2: How does the linker component in a Bestatin-drug conjugate influence its cytotoxicity?
The linker is a critical component that connects Bestatin to a cytotoxic payload. Its chemical properties determine the stability of the conjugate in circulation and the mechanism of payload release.[3][4] An ideal linker should be stable in the bloodstream to minimize off-target toxicity and efficiently release the cytotoxic drug at the target tumor site.[3][5] The choice of a cleavable or non-cleavable linker strategy is crucial in balancing efficacy and safety.[6][]
Q3: What are the common challenges encountered when working with peptide-drug conjugates like those involving Bestatin?
Researchers often face challenges with conjugate stability, premature payload release, and achieving a desirable therapeutic window.[8][9] Issues such as low drug-to-antibody/peptide ratio (DAR), aggregation, and off-target toxicity are common hurdles in the development of these targeted therapies.[6][9]
Q4: Are there known signaling pathways affected by Bestatin that contribute to its cytotoxic effect?
Yes, studies have shown that Bestatin can influence key signaling pathways involved in cell survival and proliferation. For instance, in certain cancer cells, Bestatin's anti-proliferative activity has been linked to the suppression of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, and its inhibition can lead to apoptosis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound linkers and conjugates.
| Symptom | Possible Cause | Recommended Action |
| High off-target cytotoxicity in vitro | Linker instability: The this compound linker may be unstable in the culture medium, leading to premature release of the cytotoxic payload. | - Assess linker stability in culture medium over time using LC-MS. - Consider modifying the linker structure to enhance stability. Amide bonds, for instance, can be susceptible to enzymatic cleavage.[10] |
| Non-specific uptake: The conjugate may be taken up by non-target cells. | - Include control cell lines that do not express the target receptor to assess non-specific cytotoxicity. - Modify the targeting moiety to improve specificity. | |
| Inconsistent cytotoxicity results between experiments | Variability in cell culture conditions: Cell density, passage number, and growth phase can all affect cellular response to cytotoxic agents. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. - Use cells within a consistent and low passage number range. |
| Inconsistent conjugate quality: Batch-to-batch variations in the synthesis and purification of the this compound conjugate can lead to different potency. | - Characterize each new batch of conjugate thoroughly for purity, drug-to-peptide ratio, and aggregation. - Use a qualified and consistent synthesis and purification protocol. | |
| Low potency of the this compound conjugate | Inefficient payload release: The "amido-Me" linker may not be efficiently cleaved within the target cells, preventing the release of the active cytotoxic drug. | - Investigate the intracellular cleavage mechanism of the linker. This may involve lysosomal enzymes or other intracellular triggers. - If using a cleavable linker strategy, ensure the appropriate enzymes are present and active in the target cell line. |
| Drug resistance: The target cells may have intrinsic or acquired resistance mechanisms to the cytotoxic payload. | - Test the free cytotoxic payload on the target cells to confirm their sensitivity. - Investigate potential resistance mechanisms, such as drug efflux pumps. |
Quantitative Data Presentation
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Bestatin | U937 (Human leukemic cell line) | Growth Inhibition | ~10 µg/mL | [1] |
| Bestatin | HL60 (Human leukemic cell line) | Growth Inhibition | ~20 µg/mL | [1] |
| Bestatin | P39/TSU (Human leukemic cell line) | Growth Inhibition | ~15 µg/mL | [1] |
| MMAE (a common ADC payload) | Various Cancer Cell Lines | Cell Viability | Sub-nanomolar to low nanomolar range | [11] |
| DM1 (a common ADC payload) | Various Cancer Cell Lines | Cell Viability | 0.79–7.2 nM | [12] |
Note: The cytotoxic activity of a this compound conjugate will be highly dependent on the specific cytotoxic payload attached to the linker. The IC50 values of potent payloads are often in the nanomolar or even picomolar range.[]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxicity of a this compound conjugate using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound conjugate (and relevant controls, e.g., free Bestatin, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound conjugate and control compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (negative control).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of Bestatin derivatives.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by ubenimex (Bestatin) in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. njbio.com [njbio.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Bestatin and Bestatin-amido-Me
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bestatin (B1682670) and its derivative, Bestatin-amido-Me, focusing on their mechanisms of action, efficacy, and experimental applications. While both molecules originate from the Bestatin scaffold, their cellular functions and therapeutic applications diverge significantly. This document aims to furnish researchers with the necessary information to select the appropriate compound for their specific research needs.
Introduction
Bestatin is a naturally occurring dipeptide analog that acts as a competitive inhibitor of several aminopeptidases, most notably aminopeptidase (B13392206) N (APN/CD13) and leucine (B10760876) aminopeptidase (LAP).[1] Its ability to block the enzymatic activity of these cell-surface proteases has led to its investigation and use as an anti-cancer agent and an immunomodulator.[2][3]
This compound, a C-terminally modified derivative of Bestatin, has emerged in a different therapeutic context. It serves as a crucial component in a novel class of therapeutic agents known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). In this system, this compound functions as a ligand to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. This recruitment leads to the targeted degradation of specific proteins of interest, offering a distinct mechanism for therapeutic intervention.
Data Presentation: Quantitative Comparison of Inhibitory Activity
Table 1: Inhibitory Potency of Bestatin against Various Aminopeptidases
| Enzyme Target | Inhibition Constant (Ki) | IC50 |
| Leucine Aminopeptidase (LAP) | 1 nM[4] | 20 nM[5] |
| Aminopeptidase B | 1 µM[4] | 60 nM[5] |
| Cytosol nonspecific dipeptidase | 4 nM[4] | - |
| Aminopeptidase N (APN/CD13) | 1.4 µM | - |
| Arginine Aminopeptidase | 66 nM (Kis), 10 nM (Kii)[6] | - |
| Microsomal Aminopeptidase | 1.4 x 10-6 M[7] | - |
| Aeromonas Aminopeptidase | 1.8 x 10-8 M[7] | - |
| Cytosolic Leucine Aminopeptidase | 5.8 x 10-10 M[7] | - |
Note: The inhibitory activity of Bestatin can vary depending on the enzyme source and assay conditions.
Mechanisms of Action: A Tale of Two Functions
The primary distinction between Bestatin and this compound lies in their mechanisms of action at the cellular level. Bestatin acts as a direct enzymatic inhibitor, while this compound facilitates targeted protein degradation.
Bestatin: Competitive Inhibition of Aminopeptidases
Bestatin's therapeutic effects are largely attributed to its ability to bind to the active site of aminopeptidases, preventing the cleavage of peptide substrates. This inhibition can lead to a variety of downstream effects, including:
-
Anti-tumor effects: Inhibition of aminopeptidase N (APN/CD13), which is often overexpressed on the surface of tumor cells, can impede tumor cell invasion, migration, and angiogenesis.[1]
-
Immunomodulation: Bestatin can enhance the immune response by stimulating T lymphocytes and activating macrophages.[3]
This compound: Hijacking the Ubiquitin-Proteasome System with SNIPERs
This compound is a key component of SNIPERs, which are chimeric molecules designed to induce the degradation of specific target proteins. The "amido-Me" modification facilitates its role as a ligand for the E3 ubiquitin ligase cIAP1.
The SNIPER molecule itself consists of three parts:
-
A ligand that binds to the target protein of interest.
-
A linker molecule.
-
The this compound moiety, which binds to cIAP1.
This tripartite structure brings the target protein into close proximity with cIAP1, leading to the ubiquitination of the target protein. Ubiquitinated proteins are then recognized and degraded by the proteasome. This approach allows for the selective removal of disease-causing proteins.
Experimental Protocols
General Protocol for Aminopeptidase Inhibition Assay (Bestatin)
This protocol provides a general framework for assessing the inhibitory activity of compounds like Bestatin against aminopeptidases using a chromogenic substrate.
Materials:
-
Purified aminopeptidase enzyme
-
Bestatin
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminopeptidase in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in assay buffer.
-
Prepare a stock solution of Bestatin and create a serial dilution to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add various concentrations of Bestatin to the designated wells. Include a control group with no inhibitor.
-
Add the enzyme solution to all wells and pre-incubate with Bestatin for a specified time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the Bestatin concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and inhibitor and analyze the data using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.
-
Conceptual Workflow for Evaluating SNIPER Activity (this compound)
Evaluating the efficacy of a SNIPER molecule containing this compound involves assessing its ability to induce the degradation of a target protein.
Materials:
-
Cell line expressing the target protein of interest
-
SNIPER molecule containing this compound
-
Cell lysis buffer
-
Antibodies against the target protein, cIAP1, and a loading control (e.g., actin)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the SNIPER molecule for different time points. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells and lyse them to extract total protein.
-
Quantify the protein concentration in each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein, cIAP1, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and cIAP1, and normalize them to the loading control.
-
Determine the concentration and time-dependent degradation of the target protein and cIAP1 induced by the SNIPER molecule.
-
Conclusion
Bestatin and this compound, while sharing a common structural origin, are fundamentally different in their therapeutic application and mechanism of action. Bestatin serves as a direct, competitive inhibitor of aminopeptidases, with its efficacy primarily measured by its ability to block enzymatic activity. In contrast, this compound functions as a critical component of the SNIPER technology, where its role is to recruit an E3 ligase to a target protein to induce its degradation.
For researchers studying the direct role of aminopeptidases in physiological and pathological processes, Bestatin remains a valuable tool. For those interested in the targeted degradation of specific proteins as a therapeutic strategy, this compound, within the context of a SNIPER molecule, offers a powerful and innovative approach. The choice between these two compounds should be guided by the specific research question and the desired cellular outcome.
References
- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 5. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 7. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Targeted Degradation: A Comparative Guide to Bestatin-amido-Me Based SNIPERs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. One of the pioneering strategies in this field involves the use of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs), which utilize the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to induce the degradation of specific proteins of interest. At the heart of early-generation SNIPERs lies Bestatin, an aminopeptidase (B13392206) inhibitor, and its derivatives like Bestatin-amido-Me, which serve as the cIAP1-recruiting ligand.
This guide provides a comprehensive comparison of this compound-based SNIPERs with alternative targeted degradation technologies, supported by experimental data and detailed protocols to aid researchers in validating their own targeted degradation studies.
Mechanism of Action: this compound in Targeted Degradation
This compound functions as the E3 ligase-recruiting moiety in a chimeric molecule. This bifunctional molecule consists of three key components: a ligand that specifically binds to the target protein, a linker, and the this compound ligand that recruits the cIAP1 E3 ubiquitin ligase. The formation of a ternary complex between the target protein, the SNIPER molecule, and cIAP1 brings the E3 ligase in close proximity to the target. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1][2]
Figure 1: Mechanism of Action of a this compound based SNIPER.
Performance Comparison: this compound vs. Alternatives
While this compound was instrumental in the initial development of IAP-based degraders, newer, more potent IAP ligands have since emerged. These include MV1 and LCL161 derivatives, which generally exhibit higher binding affinity for IAPs. This increased affinity often translates to more efficient target degradation at lower concentrations.
Furthermore, the field of targeted protein degradation has expanded beyond IAP-recruiting molecules to include PROTACs (Proteolysis Targeting Chimeras) that hijack other E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). The choice of E3 ligase can significantly impact the degradation efficiency, substrate scope, and potential for off-target effects.
Quantitative Comparison of Degradation Potency
The following table summarizes the half-maximal degradation concentration (DC50) for various SNIPERs and PROTACs targeting the oncoprotein BCR-ABL. This data highlights the enhanced potency of degraders utilizing higher-affinity IAP ligands and other E3 ligases compared to Bestatin-based SNIPERs.
| Degrader | E3 Ligase Ligand | Target Protein | DC50 (µM) | Reference |
| SNIPER(ABL)-013 | Bestatin | BCR-ABL | 20 | [3] |
| SNIPER(ABL)-044 | Bestatin | BCR-ABL | 10 | [3] |
| SNIPER(ABL)-015 | MV-1 | BCR-ABL | 5 | [3] |
| SNIPER(ABL)-047 | MV-1 | BCR-ABL | 2 | [4] |
| SNIPER(ABL)-024 | LCL161 derivative | BCR-ABL | 5 | [3] |
| SNIPER(ABL)-033 | LCL161 derivative | BCR-ABL | 0.3 | [3] |
| SNIPER(ABL)-019 | MV-1 | BCR-ABL | 0.3 | [3] |
| SNIPER(ABL)-039 | LCL161 derivative | BCR-ABL | 0.01 | [4] |
Table 1: Comparison of DC50 values for BCR-ABL degraders. Lower DC50 values indicate higher potency.
Experimental Protocols for Validating Targeted Degradation
To rigorously validate the targeted degradation of a protein by a this compound-based SNIPER or any other degrader, a series of well-controlled experiments are essential. Below are detailed protocols for key assays.
Western Blot for Protein Degradation
This is the most fundamental assay to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.
Figure 2: Western Blot experimental workflow.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay is crucial to demonstrate the degrader-induced interaction between the target protein and the E3 ligase.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the degrader or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads using Laemmli buffer and analyze the eluates by Western blot for the presence of the target protein, the E3 ligase, and the degrader target.
Ubiquitination Assay
This assay directly demonstrates that the target protein is ubiquitinated upon treatment with the degrader.
Protocol:
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing buffer (containing SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein.
-
Western Blotting: Elute the immunoprecipitated protein and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the direct engagement of the degrader with the target protein in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the degrader or vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analysis: Analyze the soluble fraction by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the degrader indicates direct binding.
Conclusion
This compound has been a valuable tool in the development of targeted protein degradation, paving the way for the creation of SNIPERs. While newer, more potent alternatives are now available, understanding the principles and validation methods associated with this compound-based degraders remains fundamental for researchers in this rapidly evolving field. The experimental protocols provided in this guide offer a robust framework for validating the efficacy and mechanism of action of any targeted protein degrader, enabling scientists to confidently advance their drug discovery programs.
References
Unveiling Protein Fate: A Comparative Guide to Western Blot Analysis for Confirming Protein Degradation
For researchers, scientists, and drug development professionals navigating the complexities of protein degradation, selecting the optimal analytical method is paramount. This guide provides an objective comparison of Western blot analysis with alternative techniques, supported by experimental data and detailed protocols, to empower informed decisions in your research.
Western blotting has long been a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins.[1] Its ability to provide information on protein size and abundance makes it a valuable tool for validating protein degradation.[2] However, the landscape of protein analysis is ever-evolving, with several powerful alternatives now available, each with its own set of advantages and limitations.[3][4] This guide will delve into a head-to-head comparison of Western blotting with mass spectrometry, ELISA, and immunoprecipitation for the confirmation and quantification of protein degradation.
At a Glance: Comparing the Titans of Protein Degradation Analysis
To facilitate a clear understanding of the strengths and weaknesses of each technique, the following table summarizes their key quantitative and qualitative parameters in the context of validating targeted protein degradation.
| Feature | Western Blotting | Mass Spectrometry (Proteomics) | Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoprecipitation (IP) |
| Principle | Antibody-based detection of a specific protein separated by size.[1] | Unbiased identification and quantification of peptides from digested proteins.[1] | Antibody-based detection and quantification of a specific protein in a plate-based assay.[5][6] | Antibody-based enrichment of a specific protein or protein complex from a lysate.[7][8] |
| Primary Output | Semi-quantitative or quantitative measurement of a single target protein.[1] | Relative or absolute quantification of thousands of proteins simultaneously.[1] | Quantitative measurement of a single target protein.[5] | Enrichment of a target protein for subsequent analysis (e.g., by Western blot).[7] |
| Throughput | Low to medium.[4] | High.[9] | High.[5] | Low to medium. |
| Sensitivity | Moderate, can be enhanced with optimized protocols for low-abundance proteins. | High, capable of detecting low-abundance peptides.[9] | High, can detect proteins at the pg/ml level.[5] | High, enriches low-abundance proteins for detection.[7] |
| Specificity | Dependent on antibody quality; provides protein size information. | High, based on peptide mass and fragmentation patterns.[10] | High, dependent on antibody pair specificity.[5] | High, dependent on antibody specificity.[8] |
| Multiplexing | Limited, can probe for a few proteins sequentially on the same membrane. | High, capable of analyzing the entire proteome in a single run.[10] | Possible with specialized platforms.[5] | Can be used to study protein-protein interactions (Co-IP).[11] |
| Information Provided | Protein size, relative abundance, presence of some post-translational modifications. | Protein identity, quantity, post-translational modifications, and protein turnover rates.[10] | Absolute or relative protein quantity.[12] | Presence of a protein, protein-protein interactions.[11] |
Delving Deeper: A Head-to-Head Comparison
Western Blotting: The Established Workhorse
Western blotting remains a go-to method for many labs due to its relatively low cost and the valuable information it provides about protein size, which can help identify different protein isoforms or degradation products.[4] It is particularly useful for validating the on-target effects of protein-degrading technologies like Proteolysis-Targeting Chimeras (PROTACs).[13] However, it is generally considered semi-quantitative and can be labor-intensive with limited throughput.[3][4]
Mass Spectrometry: The Unbiased Explorer
Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for global and unbiased analysis of protein degradation.[1] Unlike antibody-dependent methods, MS can identify and quantify thousands of proteins in a single experiment, providing a comprehensive view of a degrader's effects on the entire proteome.[9][10] This makes it invaluable for identifying off-target effects and understanding broader cellular responses.[9] While incredibly powerful, MS requires specialized instrumentation and expertise for data analysis.[14]
ELISA: The High-Throughput Quantifier
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay that offers high sensitivity and is well-suited for high-throughput screening of protein degradation.[5][6] It allows for the precise quantification of a target protein in a large number of samples simultaneously.[15] However, a standard ELISA does not provide information about the size of the target protein, making it susceptible to misleading results if protein fragments are also detected by the antibodies.[16]
Immunoprecipitation: The Specific Hunter
Immunoprecipitation (IP) is a technique used to enrich a specific protein from a complex mixture, such as a cell lysate.[11][17] When combined with Western blotting (IP-Western), it can significantly enhance the detection of low-abundance proteins or ubiquitinated protein species.[7][18] Co-immunoprecipitation (Co-IP) is a variation of this technique used to study protein-protein interactions.[11] While highly specific, IP is typically a low-throughput method used for more targeted investigations.
Visualizing the Pathways and Processes
To better understand the biological context and the experimental procedures, the following diagrams, created using the Graphviz DOT language, illustrate a key protein degradation pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for each key experiment are provided below.
Quantitative Western Blot Protocol for Protein Degradation
This protocol outlines the key steps for analyzing protein degradation using quantitative Western blotting.[13][19][20]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Treat cells with varying concentrations of the degrader compound for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
For studying proteasome-mediated degradation, a proteasome inhibitor (e.g., MG132) can be used as a control to rescue the target protein from degradation.[19][21]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating to denature the proteins.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE) for size-based separation.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
-
Immunoblotting and Detection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
-
Data Analysis:
Protocol for Mass Spectrometry-Based Proteomics
This protocol provides a general workflow for analyzing protein degradation using mass spectrometry.[1][14]
-
Sample Preparation:
-
Treat cells as described in the Western blot protocol.
-
Lyse cells and extract proteins.
-
Digest proteins into peptides using an enzyme like trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).[1]
-
Identify and quantify peptides and proteins by searching the data against a protein database.
-
Perform statistical analysis to determine significant changes in protein abundance between different treatment groups.
-
Protocol for ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify protein degradation.[6][12]
-
Plate Coating:
-
Coat the wells of a 96-well plate with a capture antibody specific to the target protein.
-
-
Sample Incubation:
-
Prepare cell lysates as described previously.
-
Add diluted cell lysates to the coated wells and incubate to allow the capture antibody to bind the target protein.
-
-
Detection:
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that is also specific to the target protein but recognizes a different epitope. This antibody is typically conjugated to an enzyme (e.g., HRP).
-
Wash the wells again.
-
Add a substrate that will be converted by the enzyme to produce a detectable signal (e.g., a color change).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Generate a standard curve using known concentrations of the purified target protein.
-
Determine the concentration of the target protein in the samples by comparing their signal to the standard curve.
-
Conclusion
The choice of method for confirming protein degradation depends on the specific research question, available resources, and the desired level of detail. Western blotting remains a valuable and accessible technique for targeted validation, providing crucial information on protein size and relative abundance.[1] For high-throughput screening and precise quantification, ELISA is an excellent choice.[5] Immunoprecipitation is invaluable for enriching low-abundance proteins and studying protein interactions.[7] However, for a comprehensive and unbiased understanding of a degrader's effects on the cellular proteome, mass spectrometry is the undisputed gold standard.[1] By understanding the strengths and limitations of each method, researchers can design robust experiments and confidently interpret their findings in the dynamic field of protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. nautilus.bio [nautilus.bio]
- 5. marinbio.com [marinbio.com]
- 6. ELISA Assay Technique | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Immunoprecipitation: Western blot for proteins of low abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.cellsignal.cn [media.cellsignal.cn]
- 9. Targeted Protein Degraders | Bruker [bruker.com]
- 10. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Protein assay ELISA [qiagen.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the difference between western blotting and immunoprecipitation? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
In Vivo Therapeutic Window of Bestatin-Amido-Me: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the therapeutic potential of Bestatin-amido-Me, a derivative of the well-established aminopeptidase (B13392206) inhibitor, Bestatin. Due to the limited direct public data on "this compound," this document leverages available research on Bestatin and its other derivatives to contextualize its potential therapeutic window and performance against alternative therapies. The information presented herein is intended to guide research and development efforts by providing a framework for in vivo validation.
Bestatin and its derivatives are notable for their role as inhibitors of metalloenzymes, particularly aminopeptidases like Aminopeptidase N (APN/CD13).[1][2][3][4] These enzymes are frequently overexpressed in tumor cells and are implicated in critical processes such as angiogenesis, tumor invasion, and metastasis.[1][2][3] By inhibiting these enzymes, Bestatin-based compounds offer a promising avenue for anticancer therapy.[4][5][6]
Comparative Efficacy of Aminopeptidase Inhibitors
The therapeutic efficacy of aminopeptidase inhibitors is a key area of investigation, with newer derivatives often demonstrating enhanced potency compared to the parent compound, Bestatin. The following table summarizes the inhibitory concentrations (IC50) of various aminopeptidase inhibitors against different cancer cell lines, providing a benchmark for evaluating this compound.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bestatin Derivative (LYP) | A549 (Lung Carcinoma) | Data not available | Bestatin | Data not available |
| ES-2 (Ovarian Carcinoma) | Data not available | |||
| HL-60 (Leukemia) | Data not available | |||
| Tosedostat (CHR-2797) | Various Tumor Cell Lines | Reported to be 300x more potent than Bestatin | Bestatin | Data not available |
| Schiff Base Derivatives (24-10-3) | THP-1 (Leukemia) | Specific data pending | - | - |
| MCF-7 (Breast Cancer) | Specific data pending | - | - | |
| DU-145 (Prostate Cancer) | Specific data pending | - | - |
Note: Specific IC50 values for LYP and comparative data for Tosedostat were not fully detailed in the reviewed literature, highlighting a common gap in publicly accessible data.
In Vivo Validation: Experimental Protocols
The determination of a therapeutic window requires rigorous in vivo experimentation to assess both efficacy and toxicity. Below are detailed methodologies for key experiments essential for the validation of this compound.
Murine Xenograft Model for Efficacy and Toxicity Assessment
This protocol is designed to evaluate the anti-tumor activity and systemic toxicity of this compound in a murine model.
1. Cell Culture and Implantation:
- Human cancer cell lines (e.g., A549, B16-BL6 melanoma) are cultured under standard conditions.[3]
- A suspension of 1 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) is prepared.
- The cell suspension is subcutaneously injected into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).
2. Dosing and Administration:
- Once tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups (n=8-10 per group).
- This compound is administered daily via a relevant route (e.g., oral gavage, intraperitoneal injection) at varying doses (e.g., 10, 50, 100 mg/kg).
- The control group receives the vehicle solution.
- A comparator group treated with Bestatin or another known aminopeptidase inhibitor (e.g., Tosedostat) should be included.
3. Efficacy and Toxicity Monitoring:
- Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
- Body weight is recorded daily as an indicator of systemic toxicity.
- At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), mice are euthanized.
- Tumors are excised and weighed. Blood samples are collected for complete blood count (CBC) and serum chemistry analysis.
- Major organs (liver, kidney, spleen, heart, lungs) are harvested for histopathological examination.
4. Data Analysis:
- The therapeutic window is determined by comparing the dose-response curves for anti-tumor efficacy and toxicity.
- The maximum tolerated dose (MTD) is identified as the highest dose that does not induce significant weight loss or other signs of distress.
- Statistical analysis (e.g., ANOVA, t-test) is used to compare treatment groups.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: In vivo validation workflow for this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A derivative of aminopeptidase inhibitor (BE15) has a dual inhibitory effect of invasion and motility on tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. monash.edu [monash.edu]
- 6. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance [mdpi.com]
A Comparative Analysis of SNIPERs Utilizing Diverse IAP Ligands
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) engineered with different Inhibitor of Apoptosis Protein (IAP) ligands. We delve into the performance variations, supported by experimental data, to inform the rational design of next-generation targeted protein degraders.
SNIPERs represent a promising class of therapeutic agents that hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). These chimeric molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, in this case, a member of the IAP family. The choice of the IAP ligand is a critical determinant of a SNIPER's efficacy, influencing its binding affinity, degradation potency (DC50), and maximal degradation (Dmax). This guide provides a comparative overview of SNIPERs developed with commonly used IAP ligands: LCL161 derivatives, Bestatin, and MV1.
Performance Comparison of SNIPERs with Different IAP Ligands
The selection of an IAP ligand significantly impacts the degradation efficiency of a SNIPER. High-affinity IAP ligands generally lead to more potent protein knockdown.[1][2] The following tables summarize the performance of SNIPERs targeting BCR-ABL and Estrogen Receptor α (ERα), showcasing the variations in their half-maximal degradation concentration (DC50) based on the incorporated IAP ligand.
| Target Protein | IAP Ligand | POI Ligand | DC50 (µM) | Cell Line | Reference |
| BCR-ABL | LCL161 derivative | GNF5 | 5 | Not Specified | [3] |
| BCR-ABL | LCL161 derivative | Imatinib | 10 | Not Specified | [3] |
| BCR-ABL | LCL161 derivative | HG-7-85-01 | 0.3 | Not Specified | [3] |
| BCR-ABL | Bestatin | GNF5 | 20 | Not Specified | [3] |
| BCR-ABL | Bestatin | HG-7-85-01 | 10 | Not Specified | [3] |
| BCR-ABL | Bestatin | Dasatinib | Not Specified | Not Specified | [3] |
| BCR-ABL | MV1 | Dasatinib | 0.3 | Not Specified | [3] |
| BCR-ABL | MV1 | GNF5 | 5 | Not Specified | [3] |
| BCR-ABL | MV1 | Imatinib | Not Specified | Not Specified | [3] |
Table 1: Comparative DC50 Values of BCR-ABL SNIPERs. This table illustrates that for the degradation of BCR-ABL, SNIPERs utilizing LCL161 derivatives and MV1 as IAP ligands generally exhibit lower DC50 values, indicating higher potency compared to Bestatin-based SNIPERs.
| Target Protein | IAP Ligand | POI Ligand | IC50 (µM) | Note | Reference |
| ERα | LCL161 derivative | 4-hydroxytamoxifen | 0.097 | Efficiently degrades ERα | [3] |
Table 2: IC50 Value of an ERα SNIPER. This table highlights the potency of an ERα SNIPER utilizing a high-affinity LCL161 derivative. The development of SNIPERs with higher affinity IAP ligands has been shown to significantly improve their protein knockdown activity.[1][2] For instance, replacing Bestatin with the higher affinity IAP antagonist MV1 in an ERα SNIPER resulted in a significant enhancement of degradation activity.[4] Further improvements were seen with the incorporation of an LCL161 derivative, leading to ERα degradation at nanomolar concentrations.[2][4]
Signaling Pathways and Experimental Workflows
The mechanism of action of SNIPERs involves the formation of a ternary complex between the target protein, the SNIPER molecule, and an IAP E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Interestingly, SNIPERs can also induce the degradation of IAPs themselves, such as cIAP1 and XIAP, which can be advantageous in cancer therapy as these proteins are often overexpressed in cancer cells.[1][5] The degradation of cIAP1 is often triggered by the direct binding of the IAP antagonist moiety of the SNIPER, leading to autoubiquitination.[6] In contrast, the degradation of the target protein and XIAP typically requires the formation of the ternary complex.[6]
Caption: SNIPER-mediated protein degradation pathway.
The following diagram illustrates a general experimental workflow for evaluating the efficacy of SNIPERs.
Caption: General experimental workflow for SNIPER evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SNIPERs. Below are protocols for key experiments.
Cell-Based Protein Degradation Assay (Western Blot)
This protocol is to determine the DC50 and Dmax of a SNIPER.
Materials:
-
Cells expressing the target protein
-
Complete culture medium
-
SNIPER compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
SNIPER Treatment: Treat cells with a serial dilution of the SNIPER compound or DMSO for the desired time (e.g., 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the SNIPER.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the SNIPER concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the POI-SNIPER-IAP ternary complex.
Materials:
-
Cells expressing the target protein
-
SNIPER compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-POI or anti-IAP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Primary antibodies for western blotting (anti-POI and anti-IAP)
Procedure:
-
Cell Treatment: Treat cells with the SNIPER compound and MG132 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads and control IgG.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against the POI and the IAP to detect the co-immunoprecipitated proteins.
In Vitro Ubiquitination Assay
This protocol assesses the ability of a SNIPER to induce ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant IAP E3 ligase
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SNIPER compound
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, IAP E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
SNIPER Addition: Add the SNIPER compound or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by western blotting using an antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
References
- 1. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Bestatin-amido-Me Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental controls and alternative inhibitors for research involving Bestatin-amido-Me, a potent aminopeptidase (B13392206) inhibitor. The following sections detail essential control experiments, compare the inhibitory activities of various compounds, and provide standardized protocols for key assays.
Bestatin (B1682670), and its derivatives like this compound, are widely utilized competitive and reversible inhibitors of several aminopeptidases, including aminopeptidase N (APN/CD13), leucine (B10760876) aminopeptidase (LAP), and aminopeptidase B.[1][2] Their research applications span across oncology, immunology, and neuroscience.[1][3] Rigorous and well-controlled experiments are paramount to generating reproducible and reliable data. This guide outlines the critical control experiments necessary for such research.
Essential Control Experiments for this compound Research
To ensure the validity of experimental findings, a comprehensive set of controls should be included in any study involving this compound.
-
Negative Control: This control is crucial to demonstrate that the observed effects are specific to the inhibitory action of this compound and not due to off-target or non-specific interactions.
-
Epibestatin: The diastereomer of Bestatin, epibestatin, is an ideal negative control as it is structurally similar but has significantly lower inhibitory activity against aminopeptidases.
-
Inactive Analogs: Structurally related but inactive small molecules can also serve as negative controls.
-
-
Positive Control (Inhibition): A known, well-characterized inhibitor of the target aminopeptidase should be used to confirm that the assay is sensitive to inhibition.
-
Bestatin: In studies with this compound, the parent compound Bestatin can serve as a positive control for inhibition.
-
Amastatin (B1665947) or Actinonin (B1664364): These are other potent aminopeptidase inhibitors that can be used to validate the experimental setup.[4]
-
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, water, or ethanol) must be added to control cells or reactions at the same final concentration as in the experimental group.[5] This accounts for any potential effects of the solvent itself on the biological system.[5]
-
Untreated/Baseline Control: This sample does not receive any treatment and represents the normal physiological state or baseline enzyme activity. It serves as a reference point for calculating the degree of inhibition or any other changes induced by this compound.
Quantitative Comparison of Aminopeptidase Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for several common aminopeptidase inhibitors against various enzymes. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 | Ki | Reference(s) |
| Bestatin | Leucine Aminopeptidase | 20 nM | 1 nM | [6] |
| Aminopeptidase B | 60 nM | 1 µM | [6] | |
| Aminopeptidase N (APN/CD13) | - | 1.4 µM | [4] | |
| PepT | 76.6 µM | - | [7] | |
| Amastatin | Aminopeptidase M | - | 19 nM | [8] |
| Leucine Aminopeptidase (cytosolic) | - | 30 nM | [9] | |
| Microsomal Aminopeptidase | - | 52 nM | [9] | |
| Actinonin | Aminopeptidase N (APN/CD13) | - | 0.17 µM | [4] |
| Tosedostat | Aminopeptidase N (APN/CD13) | - | - | [10] |
Detailed Experimental Protocols
Accurate and reproducible measurement of aminopeptidase activity is fundamental to studying the effects of inhibitors like this compound. The choice of assay depends on the specific research question, available equipment, and the nature of the biological sample.
Fluorometric Aminopeptidase N (APN/CD13) Activity Assay
This high-throughput adaptable assay measures APN activity by detecting the fluorescence of a product generated from a fluorogenic substrate.[11]
Principle: A non-fluorescent substrate is cleaved by APN, releasing a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the APN activity.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 384/502 nm)
-
APN Assay Buffer
-
Cell or tissue lysate
-
APN Substrate
-
APN Inhibitor (e.g., this compound, Bestatin)
-
APN Positive Control (optional)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold APN Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.[11]
-
Reaction Setup: In a 96-well plate, add the sample lysate to the appropriate wells. Include wells for a vehicle control and various concentrations of the inhibitor. Adjust the final volume with APN Assay Buffer.
-
Inhibitor Pre-incubation: Add the inhibitor to the designated wells and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add the APN substrate to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 384/502 nm at 37°C for 45-60 minutes.[11]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Continuous Spectrophotometric Aminopeptidase Assay
This method continuously measures the change in absorbance as the aminopeptidase cleaves a chromogenic substrate.[3]
Principle: The enzyme cleaves a substrate such as L-Leucine p-nitroanilide, releasing p-nitroaniline, a yellow-colored product that absorbs light at 405 nm. The rate of increase in absorbance is proportional to the enzyme activity.[3]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Tricine Buffer (pH 8.0)
-
L-Leucine p-nitroanilide (substrate)
-
Enzyme solution (e.g., purified aminopeptidase or cell lysate)
-
Inhibitor solution
Procedure:
-
Reaction Cocktail: Prepare a reaction cocktail containing Tricine Buffer and the L-Leucine p-nitroanilide substrate.[3]
-
Cuvette Setup: Add the reaction cocktail to both a test and a blank cuvette. Equilibrate to 25°C.[3]
-
Reaction Initiation: Add the enzyme solution to the test cuvette and the enzyme dilution buffer (without enzyme) to the blank cuvette.[3]
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.[3]
-
Inhibitor Studies: To determine the effect of this compound, include various concentrations of the inhibitor in the reaction mixture and measure the corresponding reaction rates.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline. Determine the mode of inhibition and the Ki value using Lineweaver-Burk plots.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the broader biological context of this compound's action is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for inhibitor screening and a key signaling pathway affected by aminopeptidase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor [jstage.jst.go.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 6. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance | MDPI [mdpi.com]
- 11. abcam.cn [abcam.cn]
Comparative Analysis of Bestatin and its Alternatives in Experimental Research
This guide provides a comprehensive comparison of Bestatin (B1682670) (also known as Ubenimex) and its alternatives, focusing on their performance in various experimental settings. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their study designs. The data presented is based on published experimental findings and includes detailed methodologies and visual representations of key biological pathways and workflows.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of Bestatin and its alternatives against various enzymes and cell lines. This data provides a quantitative measure of their relative potency.
Table 1: Comparison of Aminopeptidase (B13392206) Inhibition by Bestatin and Amastatin (B1665947)
| Inhibitor | Enzyme | Ki (M) | Binding Kinetics |
| Amastatin | Aminopeptidase M | 1.9 x 10⁻⁸ | Slow-binding[1] |
| Bestatin | Aminopeptidase M | 4.1 x 10⁻⁶ | Not specified[1] |
| Amastatin | Aeromonas Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding[2][3] |
| Bestatin | Aeromonas Aminopeptidase | 1.8 x 10⁻⁸ | Slow, Tight-binding[3] |
| Amastatin | Cytosolic Leucine Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding[2][3] |
| Bestatin | Cytosolic Leucine Aminopeptidase | 5.8 x 10⁻¹⁰ | Slow, Tight-binding[3] |
| Amastatin | Microsomal Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding[2][3] |
| Bestatin | Microsomal Aminopeptidase | 1.4 x 10⁻⁶ | Rapidly reversible[3] |
| Bestatin | Aminopeptidase N (AP-N) | 89 x 10⁻⁶ | Not specified[4] |
| Amastatin | Aminopeptidase N (AP-N) | 1.5 - 20 x 10⁻⁶ | Not specified[4] |
| Bestatin | Aminopeptidase W (AP-W) | 7.9 x 10⁻⁶ | Not specified[4] |
| Amastatin | Aminopeptidase W (AP-W) | 1.5 - 20 x 10⁻⁶ | Not specified[4] |
Table 2: In Vitro Cytotoxicity of Ubenimex Derivative (BC-05) vs. Ubenimex and Ixazomib
| Compound | Human CD13 IC50 (µM) | 20S Proteasome IC50 (µM) |
| BC-05 | 0.13 | 1.39[5][6] |
| Ubenimex | >20 | >20[6] |
| Ixazomib | >20 | 0.008[6] |
Table 3: In Vivo Anti-Tumor Activity of Ubenimex Derivative (BC-05) in a P3x63Ag8.653 Mouse Model
| Treatment Group | Dose (mmol/kg) | Tumor Volume Reduction (T/C%) |
| BC-05 | 0.008 | 31.2%[6] |
| Ubenimex | 0.05 | Moderate activity[6] |
| Ixazomib | 0.008 | Less effective than BC-05[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited findings.
Aminopeptidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of compounds against aminopeptidases.
Materials:
-
Purified aminopeptidase enzyme (e.g., Aminopeptidase N)
-
Test inhibitors (e.g., Bestatin, Amastatin)
-
Substrate: L-alanine 4-nitroanilide hydrochloride
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2 x 10⁵ cells/mL in 180 µL of culture medium per well.
-
Add 20 µL of the test inhibitor at various concentrations to the wells.
-
Incubate the plate at 37°C for 1 hour.[7]
-
Add 20 µL of the protease substrate, L-alanine 4-nitroanilide hydrochloride (20 mmol/L), to each well.[7]
-
Incubate at 37°C for 1 hour.[7]
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.[7]
-
Calculate the percentage of enzyme activity relative to untreated control cells to determine the inhibitory effect.
In Vitro Capillary-like Tube Formation Assay (Angiogenesis)
This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
96-well plates
-
Test compound (e.g., Bestatin)
-
Cell culture medium
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the plate for a sufficient period to allow for tube formation (e.g., 72 hours for Bestatin).[8]
-
Observe and quantify the formation of capillary-like tube structures under a microscope.
-
Compare the tube formation in treated wells to that in untreated control wells. Oral administration of bestatin has been shown to significantly inhibit melanoma cell-induced angiogenesis in a mouse dorsal air sac assay.[9]
In Vivo Anti-Tumor Angiogenesis Assay
This in vivo assay evaluates the effect of a compound on tumor-induced blood vessel formation in a living organism.
Materials:
-
Syngeneic mice
-
Tumor cells (e.g., B16-BL6 melanoma cells)
-
Test compound (e.g., Bestatin)
Procedure:
-
Orthotopically implant tumor cells into the mice.[9]
-
Administer the test compound to the mice daily via the desired route (e.g., oral administration of 100-200 mg/kg/day of Bestatin).[9]
-
After a set period, sacrifice the mice and excise the primary tumor.
-
Quantify the number of blood vessels oriented towards the tumor mass.
-
Compare the vessel count in the treated group to a control group that received a vehicle.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Bestatin and a typical experimental workflow.
Caption: Bestatin's anti-angiogenic effect via VEGF downregulation.
Caption: Ubenimex induces melanoma cell death via JNK and Akt pathways.[10]
Caption: Workflow for in vitro screening of aminopeptidase inhibitors.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases N, A and W: A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Continuous treatment of bestatin induces anti-angiogenic property in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor angiogenesis effect of aminopeptidase inhibitor bestatin against B16-BL6 melanoma cells orthotopically implanted into syngeneic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of ubenimex as an anticancer drug and its synergistic effect with Akt inhibitor in human A375 and A2058 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bestatin-amido-Me: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Bestatin-amido-Me, a derivative of Bestatin used in research. Adherence to these procedures is crucial for minimizing risks and upholding a culture of safety.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE): When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A full-length laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid form of the compound, a properly fitted respirator should be used in a well-ventilated area, such as a chemical fume hood.[1][2]
Quantitative Data for Disposal Planning
While specific quantitative data for the disposal of this compound is not available, the following table outlines general parameters for chemical waste management that should be adapted based on institutional guidelines and local regulations.
| Parameter | Guideline | Recommended Action |
| Waste Category | Hazardous Chemical Waste | Segregate from non-hazardous waste. Do not dispose of down the drain or in regular trash. |
| Container Type | Compatible, leak-proof, and clearly labeled container. | Use containers designated for hazardous chemical waste. Ensure the container material is compatible with the chemical and any solvents used. |
| Labeling | "Hazardous Waste," full chemical name ("this compound"), and associated hazards. | Clearly label the waste container with all components and their approximate concentrations. |
| Storage | Designated, secure waste accumulation area. | Store in a well-ventilated area, away from incompatible materials, until collection by a licensed waste disposal service.[2] |
| Disposal Method | Incineration at a permitted hazardous waste facility. | Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the procedural steps for the proper disposal of this compound from a laboratory setting.
1. Pure or Unused this compound:
-
Container: Keep the compound in its original, clearly labeled container if possible. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound").
-
Storage: Store the waste container in a designated, secure waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[3]
2. Aqueous and Organic Solutions Containing this compound:
-
Collection: All solutions containing this compound should be collected as hazardous liquid waste.
-
Segregation: Do not mix different waste streams unless it is certain they are compatible. Keep halogenated and non-halogenated solvent waste in separate, designated containers.
-
Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label should include "Hazardous Waste," the chemical name of all components, and their approximate concentrations.
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.[3]
3. Contaminated Labware and Materials (e.g., pipette tips, gloves, absorbent paper):
-
Collection: All disposable materials that have come into contact with this compound should be considered hazardous waste.
-
Containment: Place these materials in a designated, clearly labeled, and sealed hazardous waste container (e.g., a labeled bag or bin).
-
Disposal: Dispose of the container as solid hazardous waste through your institution's EHS office or a licensed waste management company.
4. Decontamination of Empty Containers:
-
Triple-Rinse Procedure: To render an empty container non-hazardous, it should be triple-rinsed with a suitable solvent that can dissolve this compound.
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: After the triple-rinse procedure, the container can typically be disposed of as non-hazardous waste, depending on institutional and local regulations. Always confirm this with your EHS office.
Workflow for Proper Disposal of this compound
The following diagram illustrates the decision-making process and necessary steps for the safe and compliant disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Bestatin-amido-Me
Personal Protective Equipment (PPE)
When handling Bestatin-amido-Me, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with EN166 or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant Gloves | Neoprene or nitrile rubber are suitable. Inspect gloves for integrity before use. |
| Laboratory Coat | Standard, full-sleeved lab coat. | |
| Respiratory Protection | Dust Mask or Respirator | Use a P95 (US) or type P1 (EU EN 143) particle respirator if handling fine powders or if ventilation is inadequate. |
Hazard Identification and First Aid
Bestatin and its derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to be aware of these potential hazards and the appropriate first aid measures.
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory irritation.[1] | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Causes skin irritation.[1] | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Causes serious eye irritation.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to maintaining a safe laboratory environment. The following step-by-step guidance outlines the recommended workflow for handling this compound.
Handling Procedure:
-
Preparation:
-
Ensure a well-ventilated area, such as a fume hood, is used for handling the compound.[2]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.[2]
-
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not allow the product to reach the sewage system or groundwater.[3]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
